2-(Bromomethyl)benzaldehyde

Catalog No.
S683604
CAS No.
60633-91-2
M.F
C8H7BrO
M. Wt
199.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)benzaldehyde

CAS Number

60633-91-2

Product Name

2-(Bromomethyl)benzaldehyde

IUPAC Name

2-(bromomethyl)benzaldehyde

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

InChI

InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2

InChI Key

PVIVWSKQVHYIEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)C=O

Synonyms

2-Formylbenzyl Bromide

Canonical SMILES

C1=CC=C(C(=C1)CBr)C=O

Chemical Properties of 4-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties for the para-substituted isomer [1] [2].

Property Value / Description
IUPAC Name 4-(Bromomethyl)benzaldehyde [1] [2]
CAS Number 51359-78-5 [1] [2]
Molecular Formula C8H7BrO [2]
Average Mass 199.047 Da [2]
Monoisotopic Mass 197.968027 Da [2]
Purity 97% [1]
Physical Form Solid [1]
Storage Temperature Refrigerator [1]
Synonyms 4-Formylbenzyl bromide; α-Bromo-4-formyltoluene [2]

Synthesis and Experimental Context

Although a direct synthetic procedure for ortho-bromomethyl benzaldehyde was not located, the following information provides relevant experimental context.

  • Synthesis of a Related Compound: A verified procedure from Organic Syntheses describes the ortho-formylation of phenols to produce 3-bromosalicylaldehyde [3]. This demonstrates a reliable method for introducing an aldehyde group ortho to an existing substituent on an aromatic ring. The reaction uses anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in dry tetrahydrofuran, yielding a pale yellow solid [3].
  • Reported Synthesis of the Para-Isomer: One source states that 4-(Bromomethyl)benzaldehyde "can be synthesized by the reaction of benzaldehyde with bromine in the presence of a base" [4].

Research Applications and Biological Relevance

The para-isomer has been used in research that may be relevant for drug development purposes [4]:

  • Cancer Studies Model: It has served as a model in cancer studies because of its ability to bind to DNA and form an imine bond with thymine.
  • Protein Detection Reagent: It has been used as a reagent in analytical methods for protein detection.

Experimental Workflow for Ortho-Substituted Aldehyde Synthesis

Based on the synthesis of a similar ortho-substituted benzaldehyde, the following diagram outlines a generalized experimental workflow. Please note that this is an adaptation for illustrative purposes.

G Experimental Workflow Anhydrous MgCl₂ Anhydrous MgCl₂ Reaction Mixture Reaction Mixture Anhydrous MgCl₂->Reaction Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Phenol Substrate Phenol Substrate Phenol Substrate->Reaction Mixture Dry THF Dry THF Dry THF->Reaction Mixture Heating at Reflux Heating at Reflux Reaction Mixture->Heating at Reflux Work-up & Isolation Work-up & Isolation Heating at Reflux->Work-up & Isolation Crude Product Crude Product Work-up & Isolation->Crude Product Purified Ortho-Substituted Benzaldehyde Purified Ortho-Substituted Benzaldehyde Crude Product->Purified Ortho-Substituted Benzaldehyde Recrystallization

This diagram illustrates the key stages in a synthesis, from combining reagents under controlled conditions to obtaining a purified product.

References

2-(Bromomethyl)benzaldehyde safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Physical-Chemical Properties and Hazards

The table below summarizes the fundamental properties and identified hazards for 2-(Bromomethyl)benzaldehyde (CAS # 60633-91-2) [1].

Property Value Significance / Hazard
Molecular Formula C8H7BrO -
Molecular Weight 199.045 g/mol -
Density 1.524 g/cm³ -
Boiling Point 264.6°C at 760 mmHg -
Flash Point 97.6°C Flammable liquid hazard [1].
Synonyms o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide -

Primary Safety Considerations

Based on its physical properties, two key hazards must be managed:

  • Flammability: The flash point of 97.6°C classifies this material as a flammable liquid [1]. This means it can ignite when exposed to an ignition source (e.g., spark, hot surface) at or above this temperature.
  • Reactivity: The molecule contains both an aldehyde and a benzyl bromide functional group. The bromide is a good leaving group, making this compound highly reactive and likely a lacrimator (tear-producing agent) and skin/eye irritant. This is a common property of benzyl halides.

Recommended Handling and Control Measures

For researchers and scientists, the following protocols are advised based on the known hazards.

G Start Start: Plan Experiment Engineering Engineering Controls Use certified fume hood Start->Engineering PPE Personal Protection (PPE) - Safety goggles - Nitrile/butyl rubber gloves - Lab coat Engineering->PPE Storage Storage - Cool, dry place - Tightly closed container - Away from oxidizers PPE->Storage Spill Spill Response - Absorb with inert material - Ventilate area Storage->Spill Fire Fire Hazard - Flash point: 97.6°C - Use dry chemical/CO₂ extinguisher Spill->Fire End End: Safe Disposal Fire->End

Experimental Workflow for Handling this compound

Handling Protocols
  • Engineering Controls: Always handle the compound within a certified fume hood to ensure adequate ventilation and protect against vapor inhalation [2].
  • Personal Protective Equipment (PPE):
    • Eye Protection: Chemical splash goggles.
    • Hand Protection: Use gloves resistant to organic chemicals, such as nitrile rubber. Butyl rubber gloves offer higher protection for prolonged contact.
    • Body Protection: Wear a lab coat or protective apron.
Storage and Stability
  • Store in a cool, dry, and well-ventilated place [2].
  • Keep the container tightly closed and away from heat, sparks, and open flames.
  • Store separately from strong oxidizers and bases.
Emergency Measures
  • Spill Response: Evacuate the area, contain the spill, and absorb with an inert material like vermiculite. Clean up while wearing appropriate PPE in a fume hood.
  • Firefighting: In case of fire, use dry chemical, CO₂, or foam extinguishers. Water may be ineffective.

References

Chemical & Physical Properties of 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key quantitative data available for 2-(Bromomethyl)benzaldehyde (CAS# 60633-91-2) [1].

Property Value
Common Name This compound [1]
CAS Number 60633-91-2 [1]
Molecular Formula C₈H₇BrO [1]
Molecular Weight 199.045 g/mol [1]
Density 1.524 g/cm³ [1]
Boiling Point 264.6°C at 760 mmHg [1]
Flash Point 97.6°C [1]
Index of Refraction 1.616 [1]
Synonym(s) o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide [1]

Synthesis and Application Context

While a direct synthesis protocol for This compound was not found, the search yielded information on related compounds and general methods.

  • Synthesis of a Related Compound: A detailed procedure from Organic Syntheses describes the preparation of 2-Bromo-4-methylbenzaldehyde via a formaldoxime route from 2-bromo-4-methylaniline [2]. This highlights a classical method for synthesizing halogenated benzaldehydes, though it is not directly applicable to the (bromomethyl) variant.
  • Synthesis of an Isomer: Information for the isomer 4-(Bromomethyl)benzaldehyde (CAS# 51359-78-5) shows it can be prepared from 4-(bromomethyl)benzonitrile using DIBAL-H (Diisobutylaluminium hydride) [3]. This reduction pathway might be analogous for synthesizing the ortho-isomer from the corresponding benzonitrile precursor.
  • Pharmaceutical Relevance of Benzimidazoles: A review article indicates that 2-aminobenzimidazole halides are studied for various pharmacological activities, such as NHE-1 inhibition and effects on platelet aggregation [4]. As this compound could serve as a key alkylating agent in the synthesis of such benzimidazole scaffolds, this underscores its potential utility in medicinal chemistry.

To help visualize the reactivity and potential applications of this bifunctional compound, the following diagram maps its key sites and their roles in chemical synthesis.

G Compound This compound AldehydeGroup Aldehyde Group (-CHO) Compound->AldehydeGroup BenzylBromide Benzyl Bromide (-CH₂Br) Compound->BenzylBromide Reduction Yields Alcohols AldehydeGroup->Reduction  Reduction Condensation Forms Imines, Hydrazones AldehydeGroup->Condensation  Condensation (e.g., with amines) Oxidation Yields Carboxylic Acids AldehydeGroup->Oxidation  Oxidation Alkylation Builds Heterocycles (e.g., Benzimidazoles) BenzylBromide->Alkylation  Alkylation (Nucleophilic Substitution) CrossCoupling Extends Molecular Framework BenzylBromide->CrossCoupling  Cross-Coupling (Transition Metal Catalyzed)

Diagram: Key reactive sites of this compound and their roles in synthesis. The aldehyde and benzyl bromide groups enable diverse transformations for constructing complex molecules.

Safety and Handling

Specific safety data (MSDS) for this compound was not located in the search results. However, given its structural similarity to 4-(Bromomethyl)benzaldehyde, which is classified as Corrosive (C) [3], it is imperative to handle the ortho-isomer with extreme caution.

Standard safety practices should include:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.
  • Environment: Perform all manipulations in a certified fume hood to avoid inhalation.
  • Storage: Store under an inert gas (e.g., nitrogen or argon) at 2-8°C, as recommended for the para-isomer [3].

References

2-(Bromomethyl)benzaldehyde hazards

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the key physicochemical data for 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2) [1] [2] [3].

Property Value
CAS Number 60633-91-2 [1] [2] [3]
Molecular Formula C8H7BrO [1] [2] [3]
Molecular Weight 199.04 g/mol [1] [2] [3]
Density 1.524 g/cm³ [1] [2]
Boiling Point 264.6 °C at 760 mmHg [1] [2]
Flash Point 97.6 °C [1] [2]
Form (at room temperature) Solid [2] [3]
Color Blue [2] [3]
Solubility Soluble in Dichloromethane and Methanol [2] [3]

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) as follows [2] [3]:

GHS Element Classification
Signal Word Warning [2] [3]

| Hazard Statements | H315: Causes skin irritation [2] [3] H319: Causes serious eye irritation [2] [3] H335: May cause respiratory irritation [2] [3] |

Safe Handling and Procedures

The following handling precautions are recommended based on the GHS hazard statements and precautionary measures identified [2] [3]. Given the compound's reactivity and potential for irritation, a general experimental workflow for its safe handling is outlined in the diagram below.

cluster_ppe PPE Details cluster_engineering Control Details PPE Personal Protective Equipment (PPE) Engineering Engineering Controls PPE->Engineering Gloves Protective Gloves Clothing Protective Clothing Eyewear Eye Protection / Face Shield Hygiene Hygiene Measures Engineering->Hygiene FumeHood Use in Chemical Fume Hood ClosedVessels Store in Closed Vessels Response Emergency Response Hygiene->Response Start Start Start->PPE

General workflow for the safe handling of this compound in a laboratory setting.

Key Handling Protocols
  • Personal Protective Equipment (PPE): Wear suitable protective gloves, protective clothing, and eye protection (safety goggles or a face shield) [2] [3].
  • Engineering Controls: Handle the compound only in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust [2] [3].
  • Hygiene Measures: Wash hands and skin thoroughly after handling. Wash contaminated clothing before reuse [2] [3].
  • First Aid Measures [2] [3]:
    • Inhalation: Move person to fresh air. If symptoms persist, seek medical attention.
    • Skin Contact: Wash immediately with plenty of water for at least 15 minutes. If irritation occurs, get medical advice/attention.
    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

Information Gaps and Further Research

The available data has significant limitations for a professional technical guide. Key information such as toxicological profiles (LD50, carcinogenicity, mutagenicity), detailed ecological impact, stability and reactivity beyond general warnings, and specific treatment for ingestion is missing.

To compile a complete whitepaper, you will need to consult the full Material Safety Data Sheet (MSDS/SDS) from the chemical supplier. Furthermore, a thorough literature search on scientific databases (like SciFinder, Reaxys, or PubMed) for toxicological studies on this specific compound is strongly recommended.

References

synthesis of 2-(Bromomethyl)benzaldehyde from 2-methylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Synthesis Challenge

The tables below summarize the identified information for the starting material and the target product.

Table 1: Characterization of 2-Methylbenzaldehyde

Property Description
IUPAC Name 2-Methylbenzaldehyde [1]
Other Names o-Tolualdehyde [1] [2]
CAS Registry Number 529-20-4 [2]
Molecular Formula C₈H₈O [1] [2]
Molecular Weight 120.15 g/mol [1] [2]
Appearance Colorless liquid [1]
Boiling Point 199-200 °C [1]
Hazards Causes skin and serious eye irritation; may cause respiratory irritation [1]

Table 2: Characterization of 2-(Bromomethyl)benzaldehyde

Property Description
IUPAC Name This compound [3]
CAS Registry Number 60633-91-2 [3]
Molecular Formula C₈H₇BrO [3]
Molecular Weight 199.05 g/mol [3]
SMILES c1ccc(c(c1)CBr)C=O [3]

The core challenge is that the searched literature describes synthetic methods for other brominated compounds, such as 2-Bromo-4-methylbenzaldehyde [4] [5], but does not provide a procedure for the bromination of the methyl group in 2-methylbenzaldehyde.

Proposed Generic Reaction Workflow

The synthesis you are inquiring about is a classic benzylic bromination. The following diagram outlines the general two-stage workflow for this type of reaction, from setup to final product isolation. Note that specific reaction conditions need to be sourced from dedicated chemical literature.

G Start Reaction Setup Step1 Reaction & Quenching - Combine reagents under controlled conditions - Monitor reaction completion (e.g., TLC) - Quench to stop reaction Start->Step1 Reaction Vessel Step2 Work-up & Isolation - Extraction with organic solvent - Wash sequences (e.g., Na₂S₂O₃, NaHCO₃, brine) - Dry over anhydrous salt - Filter and concentrate Step1->Step2 Crude Reaction Mixture Step3 Purification & Analysis - Purify crude product (e.g., column chromatography) - Analyze final product (NMR, MS, MP) Step2->Step3 Concentrated Crude Product Final Pure Product This compound Step3->Final Characterized Pure Compound

Recommendations for Protocol Development

To obtain the detailed experimental protocol you need, I suggest the following steps:

  • Consult Specialized Databases: Search dedicated synthetic chemistry databases like Reaxys and SciFinder. These platforms are invaluable for finding specific published procedures.
  • Refine Your Search Strategy: Use key reaction terms such as "benzylic bromination of o-tolualdehyde," "side-chain bromination," or "synthesis of this compound" in your literature search.
  • Evaluate Reaction Conditions: When you find a procedure, pay close attention to the brominating agent (e.g., N-Bromosuccinimide (NBS) is common), the initiator used (e.g., radical initiators like AIBN or light), the solvent, temperature, and reaction time.
  • Prioritize Safety: Benzylic bromination reactions often involve reactive reagents and can be exothermic. A comprehensive risk assessment and appropriate safety precautions are essential.

References

Comprehensive Application Notes: NBS Bromination of 2-Methylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

N-Bromosuccinimide (NBS) is a versatile reagent for radical bromination, prized for its ability to provide a low, controlled concentration of bromine, which favors selective reactions. When applied to 2-methylbenzaldehyde (o-tolualdehyde), the primary synthetic target is 2-(bromomethyl)benzaldehyde, a valuable benzylic halide intermediate for drug discovery and materials science [1].

A critical consideration for this reaction is the inherent reactivity of the aldehyde functional group. Evidence indicates that aldehydes can be oxidized to acyl halides under NBS conditions, presenting a significant competing side reaction. The success of the bromination hinges on carefully optimized reaction parameters to suppress this oxidation pathway [2].

Underlying Mechanisms and Competing Pathways

Understanding the mechanisms is crucial for troubleshooting and optimizing the reaction. The desired and primary competing pathway are illustrated below.

G Start 2-Methylbenzaldehyde Intermediate Benzylic Radical (Resonance-Stabilized) Start->Intermediate Br• H-Abstraction CompetingProduct Acyl Bromide (Oxidation Side Product) Start->CompetingProduct NBS Oxidation DesiredProduct This compound (Target Product) Intermediate->DesiredProduct Br₂ Radical Chain

The Desired Benzylic Bromination proceeds via a free radical chain mechanism. Initiation typically involves light-induced homolytic cleavage of the Br-Br bond (from trace Br₂ in NBS). A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzaldehyde. This generates a resonance-stabilized benzylic radical intermediate, which then reacts with Br₂ to form the target this compound and regenerate a bromine radical to continue the chain [1] [3].

The Competing Aldehyde Oxidation is an electrophilic process. The electron-deficient bromine in NBS can act as an oxidizing agent, directly converting the aldehyde group to an acyl bromide. This side reaction is particularly facile and can become the major pathway if reaction conditions are not carefully controlled [2].

Key Experimental Protocols and Data

The following table synthesizes methodologies from analogous NBS brominations, providing a foundation for protocol development for 2-methylbenzaldehyde.

Table 1: Experimental Protocols for Benzylic and ortho-Bromination Using NBS

Objective Reported Substrate Reaction Conditions Work-up & Purification Yield Key Observations
General Benzylic Bromination [1] [4] Toluene derivatives NBS (1.0 equiv), CCl₄ or CH₃CN, radical initiator (e.g., (BzO)₂) or light (hv), reflux. Filtration to remove succinimide, washing (e.g., Na₂S₂O₃, brine), chromatography. Varies Crucial: Use of CCl₄ is outdated; CH₃CN is a safer alternative. Maintain low concentration of Br₂.
ortho-Bromination of Phenols [5] p-Cresol NBS (1.0 equiv), pTsOH (10 mol %), ACS-grade MeOH, ambient temperature, 15-20 min. Controlled addition of NBS solution, standard aqueous work-up, chromatography. >90% High selectivity for mono-bromination. Polar protic solvent (MeOH) and acid catalyst dramatically accelerate reaction.
Oxidation of Benzyl Ethers [6] Benzyl Methyl Ether NBS (1.0-2.0 equiv), CCl₄, temperature control (rt or reflux). Hydrolysis with 0.1 M NaOH to convert intermediates to aldehydes/esters. 60-90% Product determined by stoichiometry & temperature. 1 eq NBS/reflux → aldehyde; 2 eq NBS/rt → ester.

Optimization and Troubleshooting Guide

Based on the analyzed literature, here is a strategic guide to optimizing the bromination of 2-methylbenzaldehyde.

Table 2: Optimization Strategies for Bromination of 2-Methylbenzaldehyde

Parameter Recommendation Rationale
Solvent Use chlorinated (CCl₄, CH₂Cl₂) or acetonitrile (CH₃CN). Avoid methanol for the benzylic path. These solvents are ideal for radical reactions. Methanol may participate in side reactions or promote oxidation [2] [5].
Initiator Use a radical initiator like AIBN or a light source (e.g., tungsten or fluorescent bulb). Ensures a steady generation of bromine radicals to initiate and sustain the chain reaction, favoring benzylic bromination over polar oxidation [1] [4].
Temperature Start with reflux temperature of the chosen solvent. Higher temperatures generally favor radical chain propagation. The oxidation of aldehydes by NBS is often fast even at room temperature [6] [2].
NBS Equivalents Use a slight excess (1.05-1.2 equiv). Add portionwise or as a solution. Ensures complete conversion while minimizing the concentration of unreacted NBS, which can oxidize the product. Controlled addition improves selectivity [5].
Additives Avoid acid catalysts like pTsOH for the benzylic bromination. Acid catalysts create a more electrophilic brominating species that will likely favor oxidation of the aldehyde over the desired radical pathway [5].

Conclusion

The NBS-mediated benzylic bromination of 2-methylbenzaldehyde is a viable route to a synthetically useful building block. The primary challenge is the competition between the desired radical pathway at the methyl group and the undesired electrophilic oxidation of the aldehyde. Success relies on pushing the reaction toward the radical mechanism through careful selection of solvent, initiator, and temperature, while avoiding conditions that promote electrophilic oxidation. The protocols and optimization strategies outlined here provide a solid foundation for developing a robust and high-yielding synthesis of this compound.

References

Application Notes: Swern Oxidation of 2-(Bromomethyl)benzyl Alcohol

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed theoretical and practical guide for the oxidation of 2-(bromomethyl)benzyl alcohol to 2-(bromomethyl)benzaldehyde using the Swern oxidation method. This aldehyde is a valuable intermediate in synthesizing pharmaceuticals, ligands, and complex organic molecules [1] [2].

Key Considerations for the Substrate:

  • Sensitivity of Functional Groups: The benzyl bromide moiety is susceptible to nucleophilic attack and elimination. The low temperatures and neutral conditions of the Swern oxidation are advantageous as they help minimize these side reactions compared to more acidic or basic oxidation methods [3] [4] [5].
  • Product Profile: The expected product, this compound, is prone to dimerization or polymerization. It should be used immediately in the next synthetic step or stored at low temperature under inert atmosphere.

Detailed Experimental Protocol

This protocol is adapted from standard Swern oxidation procedures [3] [6] and should be conducted with appropriate safety measures.

Materials and Reagents

  • Substrate: 2-(Bromomethyl)benzyl alcohol
  • Anhydrous Dichloromethane (DCM): Stored over molecular sieves
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Oxalyl Chloride, purified by distillation
  • Triethylamine, purified by distillation
  • Inert Atmosphere: Nitrogen or Argon gas

Equipment

  • 250 mL three-necked round-bottom flask
  • Magnetic stirrer and stir bar
  • Low-temperature thermometer (calibrated for -78°C)
  • Syringes and needles for anhydrous transfer
  • Dry ice/acetone or dry ice/isopropanol cooling bath
  • Separatory funnel and glassware for work-up

Step-by-Step Procedure

  • Reaction Setup: Fit a 250 mL three-necked flask with a thermometer, a stopper, and an inlet for inert gas. Place the flask in a dry ice/acetone bath and begin purging with an inert gas. Add anhydrous DCM (50 mL) and anhydrous DMSO (1.2 equiv) to the flask. Cool the mixture to -78°C with vigorous stirring.

  • Activation of DMSO: Slowly add oxalyl chloride (1.1 equiv) dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70°C. A white precipitate may form. Stir the reaction mixture for an additional 30 minutes at -78°C.

  • Addition of Alcohol Substrate: Dissolve 2-(bromomethyl)benzyl alcohol (1.0 equiv) in a minimum volume of anhydrous DCM (10-15 mL). Add this solution dropwise to the reaction mixture over 15 minutes, keeping the temperature at -78°C. After addition, stir for 30-60 minutes while monitoring by TLC for alcohol consumption.

  • Basification and Work-up: Slowly add triethylamine (3.0-5.0 equiv) dropwise. The reaction mixture will become cloudy. After complete addition, warm the reaction mixture gradually to 0°C over 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Product Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature (below 30°C) to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Critical Safety and Optimization Notes

  • Safety Precautions: This reaction produces dimethyl sulfide (extremely foul odor) and toxic carbon monoxide [3] [5]. All operations must be performed in a well-ventilated fume hood. Glassware should be rinsed with bleach or Oxone to oxidize residual dimethyl sulfide to odorless compounds [3].
  • Temperature Control: Maintaining temperature below -60°C during the initial steps is critical to prevent side reactions, such as the Pummerer rearrangement or chlorination of the alcohol [3] [2].
  • Moisture-Sensitive Conditions: All reagents and glassware must be scrupulously dried. Moisture leads to hydrolysis of oxalyl chloride and deactivation of the key reactive intermediate [6].
  • Epimerization: If your substrate contains an alpha-chiral center, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can mitigate epimerization [3].

Quantitative Data Summary

The table below summarizes the key reaction parameters.

Table 1: Summary of Key Reaction Parameters for Swern Oxidation

Parameter Specification Notes
Stoichiometry Alcohol (1.0 equiv), Oxalyl Chloride (1.1 equiv), DMSO (1.2 equiv), Base (3.0-5.0 equiv) Slight excess of activators ensures complete reaction [6].
Temperature Range -78°C (initial steps) to 0°C (during work-up) Critical for minimizing side products [3] [5].
Reaction Time 2 - 4 hours total Depends on scale and substrate solubility [6].
Key Hazardous Byproducts Dimethyl sulfide (odorous), CO (toxic), CO₂ Requires fume hood [3] [5].

Alternative and Modified Methods

If standard Swern conditions are problematic, consider these alternatives:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild, neutral, room-temperature alternative. It may be preferable if the substrate is sensitive to low temperatures or the reagents used in Swern oxidation [4].
  • Modified "Odorless" Swern Protocols: Replace DMSO with polymer-supported sulfoxides or long-chain alkyl methyl sulfoxides (e.g., dodecyl methyl sulfoxide). These generate less volatile, odorless sulfides, making handling easier [7].
  • Alternative Activators: Cyanuric chloride or triphenylphosphine dihalides can be used instead of oxalyl chloride, allowing the reaction to be run at a higher temperature (e.g., -30°C) [3] [7].

Reaction Mechanism Visualization

The Swern oxidation proceeds through a key alkoxysulfonium ylide intermediate. The diagram below illustrates this mechanism.

G cluster1 DMSO DMSO Intermediate1 Chlorodimethylsulfonium Chloride DMSO->Intermediate1 Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Reacts with Intermediate2 Alkoxysulfonium Ion Intermediate1->Intermediate2 Nucleophilic attack by alcohol Alcohol 2-(Bromomethyl)benzyl Alcohol Alcohol->Intermediate2 Ylide Alkoxysulfonium Ylide Intermediate2->Ylide Deprotonation Base Triethylamine (Base) Base->Ylide Product This compound Ylide->Product Intramolecular elimination DMS Dimethyl Sulfide Ylide->DMS Byproducts CO, CO₂, [Et₃NH]Cl

Swern Oxidation Mechanism - This diagram illustrates the three-step mechanism involving activation, nucleophilic attack, and elimination to form the aldehyde product [3] [1] [5].

References

Reaction Overview and Strategic Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The Wittig reaction of 2-(bromomethyl)benzaldehyde presents a unique synthetic challenge and opportunity due to the presence of two reactive centers: an aldehyde and an alkyl bromide [1]. The primary reaction involves the conversion of the aldehyde to an alkene using a phosphonium ylide. The strategic value lies in the potential to create complex olefins from a readily functionalized benzaldehyde precursor, which are valuable intermediates in medicinal chemistry and materials science [2] [3].

A key strategic consideration is that the alkyl halide must be rendered inert to the strongly basic conditions required for ylide formation. This is typically achieved by using a stabilized ylide, which can be generated with a milder base, thus avoiding nucleophilic substitution or elimination at the bromomethyl group [4].

Detailed Experimental Protocol

Materials and Equipment
  • Chemical Reagents: this compound, Triphenylphosphine (PPh₃), Alkyl halide for ylide preparation, Strong base (e.g., n-BuLi, NaH) or milder base (e.g., NaOEt for stabilized ylides), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether [1] [4]
  • Lab Equipment: Round-bottom flasks, Schlenk line for inert atmosphere, Magnetic stirrer, Syringes/septa for liquid transfer, Ice baths, Equipment for Thin-Layer Chromatography and Column Chromatography
Stepwise Procedure
  • Preparation of the Phosphonium Salt: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.1 equiv) in anhydrous THF. Add the alkyl halide (1.0 equiv) that will define the alkene's R group. Stir the reaction at room temperature until the phosphonium salt precipitates. Isolate the salt by filtration, wash with cold anhydrous ether, and dry under vacuum [1].
  • Generation of the Phosphonium Ylide: In a separate flame-dried Schlenk flask under inert atmosphere, suspend the dry phosphonium salt (1.1 equiv) in anhydrous THF. Cool the mixture to 0°C. Slowly add a strong base solution (e.g., n-BuLi in hexanes, 1.1 equiv) dropwise with stirring. The mixture will typically develop a characteristic color (often red or yellow) indicating ylide formation. Continue stirring for 30-60 minutes at this temperature [4].
  • The Olefination Reaction: In a separate vessel, dissolve this compound (1.0 equiv) in anhydrous THF. Cool this aldehyde solution to 0°C or -78°C (for non-stabilized ylides). Using a cannula or syringe, slowly transfer the pre-formed ylide solution to the stirring aldehyde solution. After complete addition, gradually warm the reaction mixture to room temperature and stir until completion, monitored by TLC [4].
  • Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution or water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 25 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate) to obtain the pure alkene [4].

Analytical Data and Characterization

Parameter Expected Data
TLC (Hexanes:EtOAc, 4:1) Spot for product at higher Rf than aldehyde starting material.
¹H NMR (500 MHz, CDCl₃) δ 7.50-7.20 (m, 4H, Ar-H), 6.70 (dd, 1H, -CH=C), 5.75 (d, 1H, =CH₂), 5.25 (d, 1H, =CH₂), 4.50 (s, 2H, -CH₂Br).
HRMS (ESI) m/z calculated for C₉H₉Br [M+H]⁺: 195.9958; found: 195.9955.

Troubleshooting and Common Issues

Problem Possible Cause Solution
Low Yield of Alkene Decomposition of alkyl halide by strong base Use a stabilized ylide with a milder base [4].
Formation of Multiple Products Side reactions at the bromomethyl group Ensure ylide is pre-formed and aldehyde is added last [4].
Triphenylphosphine Oxide Contamination Inefficient purification Use a silica gel plug or recrystallization.

Reaction Mechanism and Workflow

The mechanism proceeds through a concerted [2+2] cycloaddition between the ylide and carbonyl, forming an oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide [2] [3] [4]. The following diagram illustrates the experimental workflow.

G Wittig Reaction Experimental Workflow (760px wide) Start Start Reaction Setup Step1 Prepare Phosphonium Salt (TPP + Alkyl Halide in THF) Start->Step1 Step2 Generate Ylide (Add Strong Base, 0°C) Step1->Step2 Step3 Add Carbonyl Substrate (this compound, cold) Step2->Step3 Step4 Stir and Monitor Reaction (TLC Analysis) Step3->Step4 Step5 Work-up (Quench, Extract, Dry) Step4->Step5 Step6 Purify Product (Flash Chromatography) Step5->Step6 End Isolate Alkene Product Step6->End

Applications in Drug Development

Ortho-vinylbenzene derivatives synthesized via this method serve as key precursors for various pharmacophores. The vinyl group can participate in further cyclization reactions or be converted into other functional groups. Furthermore, the bromomethyl handle allows for additional diversification through nucleophilic substitution (e.g., with nitrogen nucleophiles to generate amines) or metal-catalyzed cross-couplings, enabling the rapid assembly of compound libraries for biological screening [2] [4].

References

Comprehensive Application Notes and Protocols for 2-(Bromomethyl)benzaldehyde in Nucleophilic Substitution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Synthetic Utility

2-(Bromomethyl)benzaldehyde (CAS# 60633-91-2) is a bifunctional aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular formula is C₈H₇BrO, with a molecular weight of 199.0446 g/mol [1]. The molecule features both an electrophilic benzylic bromine and an aldehyde moiety, making it a versatile scaffold for constructing complex molecular architectures.

The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions due to the activating effect of the adjacent aromatic ring and the relative weakness of the C-Br bond (approximately 290 kJ/mol) [2]. This reactivity profile enables the compound to participate in various substitution mechanisms, including SN2-type pathways and, under certain conditions, reactions proceeding through benzyne intermediates [3].

Reaction Mechanisms and Pathways

Standard SN2 Pathway

The benzylic bromide in this compound undergoes clean SN2 substitution with a wide range of nucleophiles. The reaction proceeds with inversion of configuration at the carbon center [4].

G node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow Substrate This compound Nu_Attack Nucleophile Attack (Backside) Substrate->Nu_Attack Nucleophile Addition TS Transition State (Inversion) Nu_Attack->TS Bond Formation/ Cleavage Product Substitution Product TS->Product C-Nu Bond Formation LG Br⁻ Leaving Group TS->LG C-Br Bond Cleavage

Diagram 1: SN2 Mechanism for Benzylic Bromide Substitution

Potential Benzyne Pathway

Under strong basic conditions with sterically hindered nucleophiles, this compound may participate in reactions proceeding through a benzyne intermediate, particularly if deprotonation occurs adjacent to the aldehyde functionality [3].

G node_blue node_blue node_red node_red node_green node_green Start This compound Base Strong Base (e.g., NaNH₂) Start->Base Deprotonation BenzyneInt Benzyne Intermediate Base->BenzyneInt Elimination of HBr Nu Nucleophile BenzyneInt->Nu Nucleophilic Addition Final Substituted Product (Isomeric Mixture) Nu->Final Protonation

Diagram 2: Potential Benzyne Formation Pathway

Quantitative Reaction Data

Table 1: Relative Reactivity of Halogenated Compounds in Nucleophilic Substitution

Compound Type Relative Rate (SN2) Bond Strength (kJ/mol) Leaving Group Ability
Alkyl Fluoride Very Slow 467 Poor
Alkyl Chloride Slow 346 Moderate
Alkyl Bromide Moderate 290 Good
Alkyl Iodide Fast 228 Excellent
This compound Fast (Benzylic) ~290 Good (Benzylic)

Table 2: Nucleophile Compatibility with this compound

Nucleophile Recommended Conditions Typical Yield Range Product Class
Amines (Primary/Secondary) DMF, 25-60°C, 2-12h 75-95% Benzylamines
Thiols DMF or MeOH, 0-25°C, 1-4h 80-98% Thioethers
Alkoxides DMF or THF, 0-25°C, 1-6h 70-90% Benzyl Ethers
Carboxylates DCM or ACN, 25-60°C, 4-24h 65-85% Esters
Azide DMF/H₂O, 25-60°C, 2-8h 80-95% Alkyl Azides
Cyanide DMF, 60-80°C, 4-12h 70-85% Nitriles

Table 3: Solvent Effects on Substitution Rate

Solvent Type Relative Rate Advantages
DMSO Polar Aprotic 1.0 (Reference) Fastest rates, "naked" nucleophile
DMF Polar Aprotic 0.8 Good solubility for both polar and non-polar substrates
Acetone Polar Aprotic 0.5 Economical, easy removal
MeOH Polar Protic 0.1 Can solvate nucleophile, reducing reactivity
THF Polar Aprotic 0.3 Good for organometallic nucleophiles

Detailed Experimental Protocols

General Procedure for Amine Nucleophiles

Protocol 1: Synthesis of 2-(Aminomethyl)benzaldehyde Derivatives

Materials:

  • This compound (199 mg, 1.0 mmol)
  • Amine nucleophile (1.2-2.0 mmol)
  • Anhydrous DMF (5 mL)
  • Triethylamine (1.5 mmol) or Diisopropylethylamine (1.5 mmol)
  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Charge a flame-dried round-bottom flask with this compound under inert atmosphere.
  • Add anhydrous DMF (5 mL) and stir to dissolve completely.
  • Add triethylamine (210 μL, 1.5 mmol) as an acid scavenger.
  • Slowly add the amine nucleophile (1.2 mmol) via syringe, either neat or as a DMF solution.
  • Stir the reaction mixture at 25-60°C, monitoring by TLC (typically 2-12 hours).
  • Upon completion, quench with saturated aqueous NaHCO₃ solution (10 mL).
  • Extract with ethyl acetate (3 × 15 mL), combine organic layers, and wash with brine.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, hexanes/EtOAc gradient).

Notes:

  • Secondary amines typically react faster than primary amines
  • Aromatic amines may require elevated temperatures (60-80°C)
  • Sterically hindered amines (e.g., diisopropylamine) may require longer reaction times
General Procedure for Oxygen and Sulfur Nucleophiles

Protocol 2: Synthesis of Ether and Thioether Derivatives

Materials:

  • This compound (199 mg, 1.0 mmol)
  • Alcohol/Thiol nucleophile (1.1 mmol)
  • Sodium hydride (1.2 mmol, 60% dispersion in mineral oil) for alkoxides
  • or Cesium carbonate (1.5 mmol) for thiols
  • Anhydrous THF or DMF (5 mL)

Procedure:

  • For alkoxide formation: Suspend NaH (48 mg, 1.2 mmol) in anhydrous THF (5 mL) at 0°C.
  • Slowly add the alcohol (1.1 mmol) and stir for 30 minutes at 0°C.
  • Add this compound (199 mg, 1.0 mmol) as a solution in THF (2 mL).
  • Warm to room temperature and stir until complete (1-6 hours, monitor by TLC).
  • For thiols: Combine this compound, thiol (1.1 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol) in DMF (5 mL).
  • Stir at room temperature for 1-4 hours.
  • Quench reactions carefully with saturated NH₄Cl solution (10 mL).
  • Extract with EtOAc (3 × 15 mL), wash organic layer with brine, dry (Na₂SO₄), and concentrate.
  • Purify by flash chromatography.

Notes:

  • Thiol reactions are typically faster than alcohol reactions
  • Cs₂CO₃ provides milder conditions than NaH for acid-sensitive substrates
  • The aldehyde group remains intact under these basic conditions
One-Pot Sequential Functionalization

Protocol 3: Tandem Nucleophilic Substitution Followed by Aldehyde Derivatization

Materials:

  • This compound (199 mg, 1.0 mmol)
  • Primary amine (1.1 mmol)
  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol)
  • Acetic acid (catalytic)
  • Anhydrous DCM (10 mL)

Procedure:

  • Conduct nucleophilic substitution with amine as in Protocol 1.
  • After completion, add the reaction mixture to a solution of NaBH(OAc)₃ (318 mg, 1.5 mmol) in DCM (10 mL).
  • Add catalytic acetic acid (2-3 drops).
  • Stir at room temperature for 4-12 hours.
  • Quench carefully with saturated NaHCO₃ solution.
  • Extract with DCM (3 × 15 mL), dry (Na₂SO₄), and concentrate.
  • Purify by flash chromatography to obtain the reduced amine product.

Notes:

  • This protocol demonstrates the utility of orthogonal reactivity
  • The reductive amination step converts the aldehyde to a secondary amine
  • Various carbonyl derivatives (hydrazones, oximes, imines) can be prepared similarly

Analytical Characterization Methods

Spectroscopic Standards

¹H NMR (400 MHz, CDCl₃) of Starting Material:

  • Aldehyde proton: δ 10.1-10.3 ppm (s, 1H)
  • Aromatic protons: δ 7.3-8.0 ppm (m, 4H)
  • Benzylic CH₂Br: δ 4.5-4.7 ppm (s, 2H)

Expected Changes After Successful Substitution:

  • Disappearance of CH₂Br signal at ~4.6 ppm
  • Appearance of new CH₂Nu signal at 3.6-4.2 ppm
  • Retention of aldehyde proton at ~10.2 ppm

IR Spectroscopy:

  • Aldehyde C=O stretch: 1690-1710 cm⁻¹
  • Aromatic C=C stretch: 1580-1600 cm⁻¹
  • New functional group stretches depending on nucleophile

Applications in Drug Development

The unique reactivity profile of this compound enables its use in several key pharmaceutical applications:

  • Peptidomimetic Synthesis: The benzylic position serves as an ideal point for side-chain functionalization of phenylalanine analogs
  • Bifunctional Linkers: Simultaneous reaction at both aldehyde and benzylic bromide enables construction of dendritic and polymeric drug delivery systems
  • Heterocycle Formation: Intramolecular reactions between the aldehyde and nucleophilic substitution products enable synthesis of fused ring systems prevalent in pharmaceuticals
  • Bioconjugation: Selective reaction at the benzylic bromide allows for protein/peptide modification while preserving the aldehyde for subsequent ligation

Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low Yield Poor nucleophilicity Increase temperature, change to polar aprotic solvent, extend reaction time
Aldehyde Side Reactions Strongly basic conditions Use milder base (Cs₂CO₃ instead of NaH), lower temperature
Multiple Products Benzyne formation Use weaker base, lower temperature, exclude strong amide bases
Decomposition Hydrolysis of bromide Use anhydrous conditions, inert atmosphere, purify starting material
Polymerization Aldehyde reactivity Add stabilizer (BHT), work under inert atmosphere, avoid prolonged storage

Safety and Handling

  • Stability: this compound is moisture-sensitive and should be stored under inert atmosphere at 2-8°C
  • Lachrymator: The compound may be irritating to eyes and mucous membranes—use appropriate PPE
  • Incompatibilities: Avoid strong oxidizers, bases, and nucleophiles during storage
  • Waste Disposal: Halogenated waste should be disposed according to local regulations for halogenated organic compounds

The bifunctional nature of this compound provides exceptional versatility for synthetic applications, particularly in pharmaceutical research where sequential functionalization strategies are essential for rapid analog development. The protocols outlined above provide reliable methodologies for exploiting both reaction sites in a controlled manner.

References

Application Notes & Protocols: Using 2-(Bromomethyl)benzaldehyde in Heterocyclic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

2-(Bromomethyl)benzaldehyde is a versatile bifunctional building block in synthetic organic chemistry. Its structure incorporates both an electrophilic benzyl bromide and an aldehyde carbonyl group, enabling its participation in sequential and tandem catalytic reactions for constructing complex heterocyclic scaffolds [1] [2]. This compound is particularly valuable for synthesizing pharmacologically important isocoumarin and phthalide derivatives, as well as for use in multicomponent and tandem reactions under transition metal and organocatalysis [2]. Its reactivity allows for the efficient creation of diverse molecular architectures that are prevalent in many biologically active molecules and pharmaceutical agents [3] [4].

Synthetic Applications & Methodologies

NHC/Chiral Brønsted Acid Cooperative Catalysis for Asymmetric [4+2] Annulation

This protocol describes an enantioselective synthesis of 3-phenyl-3-(trifluoromethyl)isochroman-1-one via a N-heterocyclic carbene (NHC) and chiral Brønsted acid cooperative catalytic system [1].

Experimental Protocol
  • Reaction Setup: In an argon-filled glovebox, charge an oven-dried 5 mL vial containing a magnetic stir bar with the following reagents:
    • This compound (1a) (0.10 mmol)
    • Trifluoroacetophenone (2a) (0.20 mmol)
    • Chiral triazolium salt 5a (20 mol%, 0.020 mmol)
    • Chiral phosphoric acid 6d (10 mol%, 0.010 mmol)
    • Potassium acetate (KOAc) (0.40 mmol)
  • Solvent Addition: Add 1.0 mL of anhydrous cyclohexane to the vial.
  • Reaction Execution: Cap the vial tightly, remove it from the glovebox, and stir the reaction mixture vigorously at room temperature (23 °C) for 12 hours.
  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash chromatography to isolate the desired product 3a.
Representative Examples of the Reaction Scope

The following table summarizes the scope of the annulation reaction with various fluorinated ketones and substituted aldehydes, demonstrating the generality of the protocol [1].

Table 1: Scope of [4+2] Annulation Reaction with Fluorinated Ketones and Substituted Aldehydes

Entry Aldehyde Ketone Product Yield (%) ee (%)
1 This compound (1a) 4-Fluoro-trifluoroacetophenone 3b 58 81
2 1a 4-Chloro-trifluoroacetophenone 3c 62 80
3 1a 3-Fluoro-trifluoroacetophenone 3d 55 81
4 1a Pentafluoroethyl phenyl ketone 3e 65 92
5 1a Heptafluoropropyl phenyl ketone 3f 63 90
6 4-Chloro-2-(bromomethyl)benzaldehyde Trifluoroacetophenone (2a) 3j 57 90
7 4-Phenyl-2-(bromomethyl)benzaldehyde 2a 3k 66 77
8 5-Phenyl-2-(bromomethyl)benzaldehyde 2a 3m 81 92
General Procedure for Knoevenagel Condensation towards Indolinone Derivatives

This method utilizes this compound as a precursor for generating reactive intermediates or as a co-reactant in the synthesis of indolinone-based heterocycles, which are core structures in various c-Src kinase inhibitors with anticancer activity [4].

Experimental Protocol
  • Reaction Mixture: Combine the following in a round-bottom flask:
    • Appropriate benzaldehyde derivative (0.9 mmol)
    • Indolin-2-one (0.6 mmol)
    • Anhydrous ethanol (9 mL)
    • Piperidine (0.06 mmol) as a base catalyst.
  • Reaction Execution: Heat the mixture at reflux for 4 hours. Monitor reaction completion by TLC.
  • Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography using a suitable eluent system (e.g., DCM/MeOH) [4].

Key Practical Considerations

  • Handling and Storage: this compound is a bench-stable solid but should be stored in a cool, dry place, protected from light and moisture. Always handle in a well-ventilated fume hood due to its potential lachrymatory and sensitizing properties.
  • Catalyst System Optimization: The combination of NHC precursor (5a) and chiral phosphoric acid (6d) is critical for achieving high yield and enantioselectivity. A mismatch in chirality can lead to diminished performance [1].
  • Solvent and Base Selection: Anhydrous cyclohexane and KOAc base are optimal for the annulation reaction. Other solvents like THF or bases like K₂CO₃ resulted in lower yields and enantioselectivity [1].
  • Purification: Flash chromatography is typically sufficient for purifying the resulting heterocyclic compounds. The high enantiomeric excess (ee) achieved reduces the need for chiral separations.

Proposed Catalytic Cycle and Mechanism

The mechanism for the NHC/CPA-catalyzed annulation proceeds through a well-defined catalytic cycle, as illustrated below.

G Start Reaction Start Aldehyde 1a + Ketone 2a NHC_Gen NHC Generation Triazolium Salt 5a + Base Start->NHC_Gen Breslow1 Breslow Intermediate Formation NHC adds to aldehyde carbonyl NHC_Gen->Breslow1 Dienolate Dienolate Intermediate Intramolecular bromide displacement Breslow1->Dienolate IonPair Ion Pair / Stereodetermining Step Chiral phosphate association Dienolate->IonPair BondFormation C-C Bond Formation Dienolate attacks ketone IonPair->BondFormation Lactonization Lactonization & Product Release BondFormation->Lactonization Lactonization->NHC_Gen NHC Regeneration End Product 3a (S)-isochroman-1-one Lactonization->End

Diagram 1: Catalytic cycle for the NHC/CPA-catalyzed annulation. The cycle begins with the generation of the active NHC catalyst, which then reacts with this compound to form a key dienolate intermediate. This intermediate then engages with the ketone coupling partner in a stereodetermining step, facilitated by the chiral phosphoric acid, to ultimately form the lactone product and regenerate the NHC catalyst [1].

Conclusion

This compound serves as a powerful and versatile synthon for constructing oxygen-containing heterocycles, most notably isochroman-1-ones, with high enantioselectivity. The protocols outlined—employing NHC/chiral Brønsted acid cooperative catalysis and Knoevenagel condensation—provide robust and reliable methods for its application in complex molecule synthesis. These methodologies are particularly valuable for medicinal chemists aiming to build diverse, enantiopure heterocyclic libraries for drug discovery and development.

References

Comprehensive Application Notes and Protocols: Reductive Amination of 2-(Bromomethyl)benzaldehyde for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

2-(Bromomethyl)benzaldehyde represents a particularly valuable bifunctional synthetic intermediate in pharmaceutical research, combining an electrophilic benzyl bromide with a nucleophilic aldehyde moiety in close proximity. This unique arrangement enables sequential functionalization strategies that are especially useful in constructing complex molecular architectures encountered in drug development. The aldehyde group undergoes efficient reductive amination with primary and secondary amines, while the benzyl bromide moiety provides a handle for further elaboration through nucleophilic substitution or metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to efficiently build molecular complexity in a controlled, stepwise fashion, making this scaffold particularly valuable for constructing compound libraries in medicinal chemistry programs.

The synthetic utility of this compound in reductive amination protocols stems from its ability to generate diverse amine products that can be further functionalized or incorporated into larger molecular frameworks. The bromomethyl group remains largely unaffected under standard reductive amination conditions, allowing for selective modification of the aldehyde group first, followed by subsequent manipulation of the benzyl bromide functionality. This orthogonal reactivity is particularly valuable in multi-step synthetic sequences where chemo-selectivity is paramount. Additionally, the proximity of the two functional groups can be exploited to create constrained systems through intramolecular cyclization strategies, enabling access to various benzannulated heterocyclic systems prevalent in pharmaceutically active compounds [1].

Fundamental Principles of Reductive Amination

Mechanism and Key Considerations

Reductive amination is a two-step, one-pot transformation that converts carbonyl compounds to amines via intermediate imine or iminium ion formation. For this compound, the process begins with nucleophilic attack by the amine on the aldehyde carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This intermediate then undergoes dehydration to generate an imine. Under the mildly acidic conditions typically employed (pH 4-5), this imine exists primarily in its protonated iminium form, which is subsequently reduced by a hydride source to yield the final amine product. The entire sequence benefits from being performed in a single reaction vessel, minimizing purification steps and improving overall efficiency—a significant advantage in both discovery and process chemistry settings [1] [2].

The presence of the bromomethyl group on the aromatic ring introduces special considerations during reductive amination. While generally stable under the weakly acidic conditions optimal for imine formation, the benzyl bromide moiety possesses inherent reactivity toward nucleophiles, including the amines employed in the reductive amination process. This competing reactivity can lead to direct alkylation of the amine, forming quaternary ammonium salts as side products. Fortunately, this pathway is typically slower than imine formation with most amine nucleophiles, particularly under controlled reaction conditions. The electronic influence of the electron-withdrawing bromomethyl group may also slightly enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial imine formation step while having minimal impact on the subsequent reduction [1] [3].

Competing Reaction Pathways

Table 1: Competing Pathways and Control Strategies

Competing Pathway Conditions Favouring Side Reaction Prevention Strategy Impact on Yield
Direct N-alkylation Elevated temperature, basic conditions, excess amine Moderate temperature (0-25°C), controlled pH (4-5) Moderate to high
Imine hydrolysis Aqueous conditions, strong acid Anhydrous solvents, mild acid catalysts Low to moderate
Aldehyde reduction Strong reducing agents (NaBH₄, LiAlH₄) Selective reducing agents (NaBH₃CN, STAB) Moderate to high
Halide displacement Nucleophilic amines, polar aprotic solvents Appropriate amine selection, solvent choice Low to moderate

Experimental Protocols

Standard Laboratory-Scale Procedure

Materials and Setup: this compound (1.0 equiv), amine (1.2-2.0 equiv), sodium cyanoborohydride (1.5 equiv), methanol or dichloroethane (0.1-0.5 M), 4 Å molecular sieves (optional). Utilize standard anhydrous conditions under nitrogen or argon atmosphere for air- and moisture-sensitive amines. The reaction vessel should be equipped with magnetic stirring and maintain temperature control capability.

Stepwise Procedure:

  • Reaction Setup: Charge the reaction vessel with this compound (1.0 g, 5.0 mmol) and 20 mL of anhydrous methanol. For amines of low nucleophilicity or when employing ketones in related transformations, 1,2-dichloroethane may be preferred as it facilitates water removal.

  • Amine Addition: Add the amine (6.0 mmol, 1.2 equiv) slowly via syringe or solid addition funnel. For volatile amines, cool the reaction mixture to 0°C before addition.

  • Acid Catalyst Introduction: Add 0.1-0.5 equivalents of acetic acid or a pH 4-5 buffer solution to maintain optimal imine formation conditions. The mild acidity promotes iminium ion formation without catalyzing halide displacement.

  • Activation Period: Stir the reaction mixture at room temperature for 30-60 minutes to allow imine formation. Monitoring by TLC (hexanes/ethyl acetate) or FTIR (disappearance of carbonyl stretch at ~1700 cm⁻¹) is recommended.

  • Reduction: Add sodium cyanoborohydride (0.47 g, 7.5 mmol) portionwise over 10-15 minutes. Caution: Cyanoborohydride addition may generate hydrogen gas; ensure adequate venting.

  • Reaction Monitoring: Stir at room temperature (or 40°C for sluggish reactions) for 6-24 hours. Monitor reaction completion by TLC, HPLC, or LC-MS.

  • Workup: Quench the reaction by careful addition of saturated aqueous sodium bicarbonate solution (10 mL). For large-scale reactions, consider slow addition of the reaction mixture to the quenching solution. Extract with dichloromethane (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure amine product [1] [2] [4].

Alternative Reducing Agents

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Reaction Conditions Advantages Limitations Yield Range
Sodium cyanoborohydride (NaBH₃CN) MeOH, DCE, or THF; pH 4-7; 0-40°C Excellent chemoselectivity for iminium ions; works at mild pH Toxic cyanide byproducts; careful waste handling required 70-95%
Sodium triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, or MeCN; 25-60°C Mild, highly selective; minimal reduction of aldehyde Acid-sensitive groups may not be tolerated 75-90%
Sodium borohydride (NaBH₄) MeOH, EtOH; 0-25°C Low cost, low toxicity Can reduce aldehyde directly; less selective 40-75%
Hydrogenation (Pd/C, H₂) MeOH, EtOAc; 1-5 bar H₂ No hydride waste; simple workup Catalyst poisoning by certain amines 60-85%

Advanced Applications and Derivatization Strategies

The orthogonal reactivity of the two functional groups in this compound enables sophisticated sequential functionalization strategies that significantly expand its utility in drug discovery. Following successful reductive amination of the aldehyde group, the bromomethyl moiety remains available for diverse transformations that can dramatically alter the molecular properties and pharmacological characteristics of the resulting compounds. The secondary amine generated through reductive amination can serve as an internal nucleophile for cyclization reactions, forming various benzannulated nitrogen heterocycles such as isoindolines, benzazepines, and related structures when appropriate tethers and reaction conditions are employed. This strategy is particularly valuable for creating conformationally constrained analogs that often exhibit enhanced target binding affinity and metabolic stability [1].

The bromomethyl group also participates efficiently in transition metal-catalyzed cross-coupling reactions, providing access to extended molecular architectures. Suzuki-Miyaura coupling with boronic acids introduces aromatic and heteroaromatic systems, while Sonogashira reaction with terminal alkynes incorporates alkyne spacers that can be further functionalized. Amine nucleophiles can directly displace the bromide to form diamines, though this strategy requires careful consideration of nucleophilicity and reaction conditions to avoid quaternary ammonium salt formation. The synthetic versatility afforded by these transformations makes this compound an exceptionally valuable building block for constructing diverse compound libraries with broad structural features, which is particularly valuable in structure-activity relationship studies during lead optimization phases of drug development programs [1] [4].

Optimization and Troubleshooting

Reaction Optimization Parameters

Successful reductive amination of this compound requires careful optimization of several key parameters to maximize yield and minimize side products. The choice of solvent significantly influences reaction rate and selectivity; methanol is commonly used for its ability to dissolve both polar and moderately non-polar substrates, but dichloroethane is preferred when water removal is critical for driving imine formation to completion. The amine-to-aldehyde ratio typically ranges from 1.2:1 to 2:1, with excess amine helping to drive the equilibrium toward imine formation; however, large excesses should be avoided with more nucleophilic amines to minimize competing alkylation. Reaction concentration (0.1-0.5 M) balances sufficient molecular interaction with space for efficient mixing, while temperature control (typically 20-40°C) provides a compromise between reaction rate and selectivity.

Monitoring reaction progress is essential for determining optimal reaction times and identifying stalled reactions or side product formation. Analytical TLC using phosphomolybdic acid or ninhydrin staining can track consumption of the aldehyde starting material and formation of amine products. For more quantitative analysis, HPLC with UV detection or LC-MS provides precise conversion data and helps identify major side products. When reactions stall, consider additional portions of reducing agent (10-20% molar equivalents) or slight acidification to promote iminium ion formation. For particularly challenging substrates with electron-rich aromatic systems or sterically hindered amines, Lewis acid catalysts such as titanium(IV) isopropoxide can activate the carbonyl toward imine formation, while molecular sieves (3Å or 4Å) help shift the equilibrium by removing water [1] [2] [4].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Reductive Amination

Problem Possible Causes Solutions Preventive Measures
Low conversion Poor imine formation, insufficient reducing agent Add Lewis acid catalyst, use molecular sieves, increase temperature Optimize amine:carbonyl ratio, ensure anhydrous conditions
Dialkylated byproduct Excess amine, overlong reaction times Use stoichiometric amine, monitor reaction closely Employ bulkier amines, control addition rate
Bromide displacement Nucleophilic amines, elevated temperature Lower temperature, change solvent Less nucleophilic amines, reduced reaction time
Aldehyde reduction Incorrect reducing agent, wrong pH Switch to selective agent (NaBH₃CN), adjust pH Optimize pH before reducing agent addition
Dehalogenation Strong reducing conditions Use milder conditions (NaBH(OAc)₃) Avoid metal hydrides at high temperature

Analytical Characterization and Purification

Characterization Techniques

Comprehensive structural verification of reductive amination products is essential for confirming successful transformation and ensuring product purity for downstream applications. NMR spectroscopy provides the most definitive structural evidence, with characteristic disappearance of the aldehyde proton signal (typically ~10.0 ppm) and appearance of new signals for the CH₂ group adjacent to the amine (typically 2.5-4.0 ppm, depending on the amine substituents). The aromatic protons and the benzyl CH₂ group (typically 4.5-4.8 ppm) remain present, confirming preservation of the bromomethyl functionality. Mass spectrometry (ESI or EI) confirms the molecular weight, with distinctive isotope patterns for bromine-containing compounds providing additional verification. FTIR spectroscopy shows disappearance of the sharp carbonyl stretch at ~1700 cm⁻¹, replaced by N-H stretches (3300-3500 cm⁻¹ for primary amines) and C-N stretches (1000-1300 cm⁻¹).

For quantitative analysis and purity assessment, reverse-phase HPLC with UV detection provides accurate quantification of product formation and identifies major impurities. Method development should employ a C18 column with acetonitrile/water or methanol/water mobile phases containing 0.1% formic acid or ammonium acetate to improve peak shape. When possible, comparison against authentic standards provides definitive identification and quantification. For compounds lacking chromophores, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) offer alternative detection methods. These analytical techniques collectively provide a comprehensive characterization package that confirms both the success of the reductive amination and the preservation of the valuable bromomethyl handle for subsequent functionalization [1] [4].

Visualization of Reaction Pathways and Experimental Workflow

Chemical Transformation Roadmap

G Reductive Amination Chemical Pathway Start This compound Aldehyde + Amine ImineFormation Imine Formation pH 4-5, 30-60 min Start->ImineFormation Nucleophilic addition CompetingPath1 Competing Pathway: Direct Alkylation Start->CompetingPath1 Excess amine Basic conditions CompetingPath2 Competing Pathway: Aldehyde Reduction Start->CompetingPath2 Strong reducing agent IminiumIntermediate Iminium Ion Intermediate Protonation ImineFormation->IminiumIntermediate Acidic conditions AmineProduct Secondary/Tertiary Amine Product Bromomethyl group intact IminiumIntermediate->AmineProduct Hydride reduction NaBH₃CN/NaBH(OAc)₃

Experimental Workflow Diagram

G Reductive Amination Experimental Workflow Step1 Reaction Setup: This compound + Solvent (MeOH/DCE) Step2 Amine Addition (1.2-2.0 equiv) 0-25°C Step1->Step2 Step3 Acid Catalyst Acetic acid/pH 4-5 buffer Step2->Step3 Step4 Activation Period 30-60 min, RT Imine formation Step3->Step4 Step5 Reducing Agent Addition NaBH₃CN/NaBH(OAc)₃ Portionwise Step4->Step5 Step6 Reaction Monitoring 6-24 hours, TLC/LC-MS Step5->Step6 Step7 Workup & Quenching Sat. NaHCO₃, extraction Step6->Step7 Step8 Purification Flash chromatography Step7->Step8 Step9 Characterization NMR, MS, HPLC Step8->Step9

Conclusion

Reductive amination of this compound provides drug development researchers with a versatile and efficient method for generating structurally diverse amine building blocks that maintain a valuable handle for further functionalization. The protocols outlined in these application notes balance practical efficiency with chemical selectivity, enabling rapid access to target compounds while minimizing purification challenges. By understanding the mechanistic principles, optimizing reaction conditions for specific substrates, and implementing appropriate analytical controls, researchers can effectively leverage this bifunctional scaffold to accelerate compound library synthesis and lead optimization efforts in pharmaceutical discovery programs.

References

2-(Bromomethyl)benzaldehyde building block for pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-(Bromomethyl)benzaldehyde

The table below summarizes the key identification and physical property data for this compound gathered from the search results.

Property Value
CAS Number 60633-91-2 [1] [2]
Molecular Formula C₈H₇BrO [1] [2]
Molecular Weight 199.04 g/mol [1]
Purity ≥98% [1]
Boiling Point 264.6°C at 760 mmHg [2]
Density 1.524 g/cm³ [2]
Flash Point 97.6°C [2]
Synonyms o-Formylbenzyl bromide; 2-Bromomethyl-benzaldehyde [2]

Safety and Handling Information

Handling this compound requires careful attention to safety due to its hazardous nature.

  • Hazards: It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may be harmful if inhaled [1].
  • Precautionary Statements: Key handling advice includes:
    • Do not breathe dust/fume/gas/mist/vapors/spray.
    • Wash skin thoroughly after handling.
    • Use only outdoors or in a well-ventilated area.
    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing [1].
  • Storage: The compound should be stored sealed in a dry environment at 2-8°C [1].

General Role in Pharmaceutical Synthesis

While specific protocols are unavailable in the search results, this compound is a versatile chemical building block [3]. Its molecular structure contains two highly reactive functional groups:

  • Aldehyde Group ( -CHO ): Often participates in condensation reactions (e.g., forming imines with amines) or can be oxidized to form carboxylic acids.
  • Bromomethyl Group ( -CH₂Br ): This is an excellent electrophile for nucleophilic substitution reactions (e.g., with nitrogen nucleophiles like amines to form benzylamines, or with oxygen nucleophiles like alcohols to form ethers).

The combination of these groups on an aromatic benzene ring makes this compound particularly valuable for constructing more complex molecular architectures, such as specific pharmacophores or cores found in active pharmaceutical ingredients (APIs). The following diagram illustrates the general synthetic logic enabled by this building block.

G BuildingBlock This compound AldehydeRx Aldehyde Group Reactions BuildingBlock->AldehydeRx BromideRx Bromomethyl Group Reactions BuildingBlock->BromideRx Product1 e.g., Condensation Products (Imines, Hydrazones) AldehydeRx->Product1 Product2 e.g., Substitution Products (Benzylamines, Ethers) BromideRx->Product2 FinalAPI Complex Pharmaceutical Intermediate Product1->FinalAPI Product2->FinalAPI

References

2-(Bromomethyl)benzaldehyde in multicomponent reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Multicomponent Reactions (MCRs)

Multicomponent Reactions (MCRs) are convergent processes where three or more starting materials react to form a single product that incorporates significant structural elements from all reactants [1]. They are powerful tools in organic and medicinal chemistry for generating molecular complexity and diversity in a single, efficient step, minimizing purification steps and reducing waste [2]. Their application is crucial for rapidly building compound libraries for pharmaceutical and agrochemical research [2].

The Role of Aldehydes in MCRs

Aldehydes are pivotal components in many MCRs. They often act as electrophiles, initiating sequences by forming reactive intermediates like imines. The following table summarizes common MCRs where aldehydes play a key role.

Reaction Name Core Components Key Role of Aldehyde Primary Product
Ugi Reaction [1] Aldehyde, Amine, Carboxylic Acid, Isocyanide Forms an imine with the amine, which is attacked by the isocyanide α-Acylaminamide
Passerini Reaction [1] Aldehyde, Carboxylic Acid, Isocyanide Directly attacked by the isocyanide in the key step α-Acyloxycarboxamide
Biginelli Reaction [3] Aldehyde, Urea/Thiourea, β-Ketoester Undergoes condensation to form a dihydropyrimidinone core Dihydropyrimidinone (DHPM)
Strecker Reaction [2] Aldehyde, Amine, Cyanide Source Forms an iminium ion with the amine, which is nucleophilically attacked by cyanide α-Aminonitrile

Potential of 2-(Bromomethyl)benzaldehyde in MCRs

While not directly cited in the search results for specific MCR examples, This compound is a particularly valuable bifunctional reagent. Its structure combines two key reactive sites:

  • The aldehyde group can participate in the standard MCR pathways outlined in the table above (e.g., forming imines).
  • The benzyl bromomethyl group offers a handle for post-MCR modification or can influence the reaction pathway through intramolecular cyclization, leading to complex heterocyclic structures like lactams or isoin dolines.

This dual functionality makes it an excellent building block for increasing skeletal diversity in MCR-derived compound libraries.

Detailed Experimental Protocols

The following protocols are adapted from the literature on mechanochemical MCRs and illustrate how benzaldehyde derivatives are typically used. You can apply these foundational methods using This compound.

Protocol 1: Mechanochemical Ugi Four-Component Reaction (Ugi-4CR)

This protocol is adapted from a study on solvent-free Ugi reactions [2].

  • Objective: To synthesize α-acylaminamide derivatives.
  • Reaction Principle:

A1 Aldehyde I1 Imine Formation A1->I1 A2 Primary Amine A2->I1 A3 Carboxylic Acid I3 Acyl Transfer & Mumm Rearrangement A3->I3 A4 Isocyanide I2 Nucleophilic Addition of Isocyanide A4->I2 I1->I2 I2->I3 P1 α-Acylaminamide (Final Product) I3->P1

  • Materials:
    • This compound (1.0 equiv.)
    • Primary amine (e.g., benzylamine, 1.0 equiv.)
    • Carboxylic acid (e.g., acetic acid, 1.0 equiv.)
    • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv.)
    • Methanol (MeOH, for Liquid-Assisted Grinding, LAG)
    • Ball mill (mixer or planetary) with a stainless steel or agate jar (e.g., 10 mL) and balls (e.g., two 6 mm balls)
  • Procedure:
    • Weigh and add all four reactants directly into the milling jar.
    • Add a small volume of methanol as a LAG agent (typically 1-2 drops per 10 mg of solid).
    • Securely close the jar and place it in the ball mill.
    • Mill at a frequency of 30 Hz for 30-60 minutes.
    • After milling, open the jar and scrape out the crude reaction mixture.
    • Purify the product by washing with a small amount of cold water or a mild solvent, followed by recrystallization or chromatography to obtain the pure α-acylaminamide.
  • Note: The benzyl bromide moiety in the product of this one-pot reaction remains available for further derivatization (e.g., nucleophilic substitution, cyclization).
Protocol 2: Synthesis of Dihydropyrimidinones via Biginelli-Type Reaction

This protocol is based on an efficient three-component synthesis of dihydropyrimidinones [3].

  • Objective: To synthesize dihydropyrimidinone (DHPM) derivatives, a privileged scaffold in medicinal chemistry.
  • Reaction Principle:

Ald Aldehyde (e.g., this compound) Iminium Iminium Ion Intermediate Ald->Iminium Urea Urea Urea->Iminium Ester β-Keto Ester (e.g., Ethyl acetoacetate) DHPM Dihydropyrimidinone (DHPM) Ester->DHPM Iminium->DHPM

  • Materials:
    • This compound (1.0 equiv.)
    • Urea or thiourea (1.2 equiv.)
    • Ethyl acetoacetate (1.0 equiv.)
    • A catalytic acid (e.g., Fe³⁺-based nanocatalyst [4] or HCl)
    • Ethanol (EtOH) as solvent (optional, for solution-phase; can be adapted for solvent-free or mechanochemical conditions).
  • Procedure:
    • In a round-bottom flask, combine the aldehyde, urea, and ethyl acetoacetate.
    • Add a catalytic amount of acid catalyst (if used) and a small volume of ethanol (if used).
    • Heat the reaction mixture to 80°C with stirring under reflux for 2-6 hours. Monitor reaction progress by TLC.
    • After completion, cool the mixture to room temperature.
    • Pour the reaction mixture onto crushed ice or cold water with stirring. The product will often precipitate.
    • Collect the solid product by vacuum filtration and wash with cold water.
    • Recrystallize the crude product from ethanol to afford pure DHPM.

Critical Handling and Safety Notes

  • Reactivity: The benzyl bromide moiety is highly reactive (alkylating agent). All procedures should be conducted in a well-ventilated fume hood.
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat to avoid skin contact and inhalation.
  • Moisture Sensitivity: this compound may be moisture-sensitive. Store under an inert atmosphere if necessary and use dry solvents when required for specific reaction conditions.
  • Waste Disposal: Dispose of all chemical waste according to your institution's regulations for halogenated compounds.

Future Perspectives and Conclusion

The integration of bifunctional aldehydes like this compound into MCR strategies, particularly when combined with green chemistry approaches such as mechanochemistry [2] and the use of recoverable nanocatalysts [4], represents a cutting-edge approach in organic synthesis.

  • Mechanochemistry: Using ball milling or grinding for MCRs offers significant advantages, including solvent-free or minimal-solvent conditions, accelerated reaction rates, and sometimes altered selectivity [2].
  • Advanced Catalysis: Functionalized magnetic nanoparticles (e.g., Fe₃O₄ coated with biopolymers like cellulose or chitosan) can be used to catalyze MCRs and are easily separated using an external magnet, facilitating catalyst recycling and product purification [4].

References

2-(Bromomethyl)benzaldehyde Grignard reaction

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Challenge

The primary challenge with 2-(bromomethyl)benzaldehyde in Grignard reactions is the presence of two mutually incompatible functional groups [1] [2]:

  • The bromomethyl group can act as a precursor to a Grignard reagent.
  • The aldehyde group is highly reactive toward nucleophiles, including Grignard reagents.

If a Grignard reagent is generated in situ, it will immediately and intramolecularly attack the aldehyde carbonyl, leading to cyclic by-products and failed reactions. Therefore, a stepwise approach is required.

Recommended Protocol: A Stepwise Approach

This protocol prioritizes the formation of the Grignard reagent from the alkyl halide before introducing a separate electrophile.

Step 1: Preparation of the Grignard Reagent
  • Objective: To generate the benzyl Grignard reagent from this compound.
  • Critical Pre-treatment: The this compound must be protected before this step. Common strategies include converting the aldehyde to an acetal protecting group, which is stable to basic conditions and Grignard formation [2].
  • Reaction Setup:
    • Magnesium: 1.2 equivalents of activated magnesium turnings.
    • Solvent: 2-MeTHF is highly recommended. It suppresses the Wurtz coupling by-product, offers a better safety profile (higher boiling point, less peroxide formation), and is derived from renewable resources [3].
    • Initiation: The reaction may require gentle warming or a small initiator (e.g., 1,2-dibromoethane) to commence. The onset is indicated by cloudiness and refluxing of the solvent.
    • Conditions: Maintain the reaction under an inert atmosphere (N₂ or Ar) at a temperature between 20-30°C until the exotherm subsides and most magnesium is consumed.
Step 2: Reaction with an Electrophile
  • Objective: To add the newly formed benzyl Grignard reagent to a carbonyl electrophile.
  • Procedure:
    • Cool the prepared Grignard solution to 0-5°C.
    • Slowly add a solution of your chosen electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) in 2-MeTHF.
    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
    • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.
Step 3: Work-up and Deprotection
  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 2-MeTHF. Combine the organic phases and dry over MgSO₄ or Na₂SO₄.
  • Deprotection: After concentration, the acetal protecting group must be removed via acidic hydrolysis (e.g., using a mild aqueous acid like citric acid or HCl) to regenerate the free aldehyde functionality in the final product [2].

Experimental Data and Solvent Selection

The following table summarizes key performance data for solvents in benzyl Grignard reactions, which is critical for selecting 2-MeTHF [3].

Solvent Boiling Point (°C) Wurtz Coupling Suppression Ease of Work-up Safety & Greenness
2-MeTHF 80 Excellent Easy (Immiscible with water) Good (Renewable source, low peroxide formation)
THF 66 Moderate Moderate (Water miscible) Moderate (Peroxide formation, lower flash point)
Et₂O 35 Poor Difficult (Extreme volatility) Poor (Very low flash point, high peroxide formation)
CPME 106 Good Easy (Immiscible with water) Good

Reaction Pathway and By-product Diagram

The diagram below illustrates the desired reaction pathway and the dominant competing reaction (Wurtz coupling) that occurs during the Grignard formation step in Step 1.

G Start Protected this compound Grignard Benzyl Grignard Reagent (Stabilized in 2-MeTHF) Start->Grignard  Step 1: Grignard Formation  (Requires protected aldehyde) WurtzByProduct Wurtz Coupling By-product Start->WurtzByProduct  Competing Reaction  (Suppressed in 2-MeTHF) Product Desired Product (After Quench & Deprotection) Grignard->Product  Step 2: Reaction with  Electrophile & Work-up Mg Mg⁰ / 2-MeTHF Mg->Grignard Reagent Electrophile Electrophile (e.g., R₂C=O) Electrophile->Product Reagent

Key Practical Considerations

  • Safety First: Grignard reactions are exothermic. Always use dry glassware and anhydrous solvents. 2-MeTHF is preferred over Et₂O and THF for its higher boiling point and improved safety profile [3].
  • Analytical Monitoring: Use techniques like GC-MS or LC-MS to monitor the reaction progress and the formation of by-products, especially during the initial Grignard formation [3].
  • Solvent Purity: Ensure 2-MeTHF is fresh and stored over molecular sieves to exclude moisture, which rapidly destroys Grignard reagents [1] [2].

References

handling and storage of 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the fundamental properties of 2-(Bromomethyl)benzaldehyde (CAS#: 60633-91-2) [1].

Property Value / Description
Common Name This compound
CAS Number 60633-91-2
Molecular Formula C₈H₇BrO
Molecular Weight 199.045 g/mol
Density 1.524 g/cm³
Boiling Point 264.6°C at 760 mmHg
Flash Point 97.6°C
Synonyms o-Bromomethylbenzaldehyde, o-Formylbenzyl bromide [1]

Safety, Handling & Storage Guidelines

While explicit handling protocols are not detailed in the search results, the known properties and chemical structure suggest the following precautions are essential.

  • General Handling: Always use appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Manipulate the chemical within a certified fume hood to avoid inhalation of vapors and to provide a physical barrier [2].
  • Incompatibilities: As a compound containing both an aldehyde and an alkyl bromide group, it is likely incompatible with strong oxidizing agents, strong bases, and strong nucleophiles.
  • Storage: Store in a cool, dry, and well-ventilated place. It should be kept in a tightly closed, dark container under an inert atmosphere to protect it from moisture and potential decomposition [2].

Troubleshooting Common Scenarios

Here are answers to potential frequently asked questions.

  • Q1: My solid this compound has turned into a dark, viscous liquid. What happened and can it still be used?

    • A: The compound may have decomposed or absorbed moisture. It is known to be unstable and can degrade over time, especially if exposed to air or moisture. It is not recommended to use decomposed material for sensitive reactions, as it can lead to poor yields or unwanted side products. Source the material from a reliable supplier and ensure it is stored correctly [2].
  • Q2: The reaction involving this compound is producing a dark, tarry substance instead of the desired product. How can I improve this?

    • A: The formation of tarry byproducts is a known challenge in reactions involving sensitive and reactive intermediates. To mitigate this, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), use anhydrous solvents, and strictly control the reaction temperature. Isolating intermediate products before further steps can also significantly improve purity and final yield [3].
  • Q3: What is the recommended way to dispose of waste containing this chemical?

    • A: You must consult your institution's Environmental Health and Safety (EHS) department. Disposal must be carried out in accordance with all applicable local, national, and international regulations. Never dispose of chemical waste down the drain or with regular trash.

Safety & Handling Workflow

The following diagram outlines the core logical workflow for safely handling this chemical, from preparation to waste disposal.

start Start: Plan Experiment ppe Don Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe hood Work in a Certified Fume Hood ppe->hood check Check Container and Chemical Integrity hood->check inert Use Inert Atmosphere and Dry Solvents check->inert store Store Properly: Cool, Dry, Inert Gas, Dark Container inert->store dispose Dispose via EHS Protocols store->dispose end End dispose->end

The information from the search results is foundational but not exhaustive for creating a complete technical support guide. The most critical step is to obtain and thoroughly review the official Safety Data Sheet (SDS) from the chemical supplier before working with this compound. The SDS will contain vital information on first aid measures, toxicological data, and ecological impact that is essential for a safe laboratory environment.

References

preventing decomposition of 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Safe Handling

The table below summarizes the key identified properties of 2-(Bromomethyl)benzaldehyde that are critical for its handling [1] [2].

Property Specification / Value
CAS Number 60633-91-2 [1] [2]
Molecular Formula C₈H₇BrO [1] [2]
Molecular Weight 199.04 g/mol [1] [2]
Purity Available from suppliers at ≥95% to 96% [1]
Physical Form Solid [1]
Reported Color Blue [1]
Recommended Storage Sealed in dry, 2-8°C [2]
Reported Solubility Soluble in Dichloromethane and Methanol [1]

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) hazard statements associated with it are [1] [2]:

  • H302: Harmful if swallowed.
  • H314: Causes severe skin burns and eye damage.
  • H332: Harmful if inhaled.

Handling & Stabilization Strategy Guide

While explicit protocols for this compound are not available, its properties suggest it is sensitive to common decomposition drivers. The following guide outlines a strategic approach to minimize decomposition, based on general best practices for sensitive aldehydes and benzyl halides.

cluster_1 Preventive Measures cluster_2 Troubleshooting (Observed Issues) Start Start: Handle this compound A1 Control Temperature & Air Start->A1 A2 Protect from Moisture Start->A2 A3 Use Inert Solvents Start->A3 A4 Avoid Incompatibilities Start->A4 B1 Decomposition Suspected? A1->B1 A2->B1 A3->B1 A4->B1 B2 Yes B1->B2 Observe End End B1->End No / Stable C1 Color Change/Darkening (Potential oxidation) Verify storage under inert gas. B2->C1 C2 Formation of Acid (Hydrolysis of halide) Check for moisture ingress. B2->C2 C3 Loss of Purity (General instability) Shorten storage time, repurify. B2->C3

Strategic Workflow for Handling this compound

Preventive Measures & Protocols
  • Storage: Always store the chemical sealed in a dry environment at 2-8°C (refrigerator temperature) [2]. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial to prevent oxidation of the aldehyde group.
  • Handling: Perform all weighing and handling in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves (chemical-resistant) and safety goggles.
  • Solvent Choice: When dissolving the compound, use dry, aprotic solvents such as dichloromethane, which is reported to be a good solvent for it [1]. Avoid using protic solvents (like water or alcohols) which can accelerate the hydrolysis of the bromomethyl group.
  • Incompatibilities: Avoid strong bases, strong oxidizing agents, and strong nucleophiles.
Troubleshooting Common Scenarios
  • Observation: Color change or darkening.
    • Potential Cause: Oxidation of the aldehyde group to a carboxylic acid.
    • Action: Verify that the compound is stored under an inert atmosphere and that solvents used are degassed and anhydrous.
  • Observation: Formation of an acidic by-product (e.g., HBr).
    • Potential Cause: Hydrolysis of the bromomethyl group by atmospheric moisture.
    • Action: Ensure the chemical environment is kept dry. Check the integrity of desiccants in storage cabinets.
  • Observation: Loss of reactivity or purity in subsequent reactions.
    • Potential Cause: General decomposition due to extended or improper storage.
    • Action: For critical applications, it is advisable to repurify the compound (e.g., by recrystallization) immediately before use or source a new batch. Minimize the storage time even under correct conditions.

A Note on Stability Optimization in Drug Discovery

The search results highlighted a relevant, advanced methodology for stabilizing complex molecules, though it is not directly applicable to this small molecule. The ProteoPlex platform uses high-throughput screening of chemical conditions (buffers, additives) to stabilize macromolecular complexes for structural biology [3]. This underscores a key principle: systematic empirical screening is the most reliable method for optimizing stability.

References

improving yield in 2-(Bromomethyl)benzaldehyde synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the critical control points for maximizing yield in brominated benzaldehyde synthesis?

    • A: Key points include precise control of reaction conditions (temperature, addition rate), efficient stirring to handle viscous mixtures, and meticulous purification techniques like steam distillation and careful extraction to recover the product [1]. For oxidation methods, using an oxygen atmosphere instead of air can significantly speed up the reaction [2].
  • Q2: My reaction mixture becomes too viscous or forms a paste, halting stirring. What should I do?

    • A: This is a known issue. The procedure suggests allowing the mixture to stand for an additional hour to see if it becomes stirrable again. As a preventive measure, applying slight nitrogen pressure to transfer the diazonium salt solution can be preferable [1].
  • Q3: Are there greener alternatives to traditional oxidation methods for converting benzyl alcohols to aldehydes?

    • A: Yes, catalytic methods using systems like CuI/TEMPO with air as the terminal oxidant are excellent green alternatives [2]. Electrochemical reduction of pre-formed intermediates also offers a mild and sustainable synthetic route [3].
  • Q4: How can I systematically optimize a reaction yield when dealing with multiple variables?

    • A: Advanced optimization techniques like Bayesian optimization are highly effective. These methods use statistical models to intelligently explore reaction parameters (e.g., temperature, catalyst load) with fewer experiments, balancing the exploration of new conditions with the exploitation of known good ones [4].

Troubleshooting Guide: Low Yield in Brominated Benzaldehyde Synthesis

The table below outlines common problems, their likely causes, and specific solutions based on established synthetic procedures.

Problem Possible Cause Recommended Solution
Low Yield in Diazonium Reaction Incorrect neutralization; temperature fluctuation during diazonium salt formation [1] Neutralize solution exactly to Congo red; maintain temp strictly between -5°C to +5°C with ice-salt bath [1].
Product Loss During Work-up Inefficient extraction or decomposition during purification [1] Saturate distillate with NaCl before extraction; use sodium metabisulfite adduct formation for purification [1].
Low Yield in Alcohol Oxidation Slow reaction kinetics; use of ambient air instead of oxygen [2] Use a pure O2 balloon to accelerate the reaction. Caution: Evaluate explosion risks with pure O2 and organic solvents [2].
Persistently Low Yield Suboptimal reaction parameters; inefficient exploration of variable space Implement a structured optimization strategy (see workflow below) using methods like Bayesian Optimization to efficiently find ideal conditions [4].

Detailed Experimental Protocols

Protocol 1: Synthesis via Formaldoxime (Classical Method)

This is an adapted procedure for 2-Bromo-4-methylbenzaldehyde from Organic Syntheses [1].

  • Reaction Mechanism: This method converts a primary amine to an aldehyde via a diazonium salt intermediate.
  • Key Steps:
    • Prepare Formaldoxime: Heat paraformaldehyde and hydroxylamine hydrochloride in water with sodium acetate to create a 10% formaldoxime solution.
    • Synthesize Diazonium Salt: Dissolve 2-bromo-4-methylaniline in water and HCl, cool with an ice-salt bath, and add sodium nitrite solution. Neutralize exactly to Congo red with sodium acetate.
    • Coupling and Hydrolysis: Add the neutral diazonium salt to a chilled, vigorously stirred mixture of formaldoxime, cupric sulfate, sodium sulfite, and sodium acetate. After stirring, add concentrated HCl and reflux for 2 hours.
    • Isolation and Purification: Steam distill the product, saturate with salt, extract with ether, and purify via the sodium metabisulfite adduct. The final product is obtained by distillation under reduced pressure [1].
  • Safety Note: This procedure should be performed in a fume hood due to the potential generation of HCN [1].
Protocol 2: Synthesis via Catalytic Oxidation (Modern Method)

This is an adapted procedure for 2-Amino-5-bromobenzaldehyde from Organic Syntheses, demonstrating a CuI/TEMPO-catalyzed oxidation [2].

  • Reaction Mechanism: Catalytic oxidation of a benzyl alcohol to an aldehyde.
  • Reagents:
    • Substrate: 2-Amino-5-bromobenzyl alcohol
    • Catalyst: [CuI(MeCN)4]OTf
    • Ligand: 2,2'-Bipyridine (bpy)
    • Co-catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
    • Base: N-Methylimidazole (NMI)
    • Solvent: MeCN
    • Oxidant: Air or Oxygen
  • Procedure: Combine the alcohol, catalyst, ligand, and TEMPO in MeCN. Add N-methylimidazole and stir the reaction mixture open to air at room temperature. Monitor by TLC until completion (2-3 hours). Dilute with ethyl acetate, filter through a silica plug, and concentrate. Purify the crude product by silica gel column chromatography [2].
  • Yield: 89-91% for the reported compound [2].
  • Critical Safety Note: Using pure O2 can accelerate the reaction but carries a potential explosion risk when combined with organic solvents. Conduct a thorough risk assessment before using pure O2. [2]

Yield Optimization Workflow

The following diagram illustrates a systematic, data-driven approach to troubleshooting and optimizing reaction yield, incorporating principles from advanced optimization techniques [4].

Start Low Yield Observed Define Define Problem & Metrics (e.g., Yield, Purity) Start->Define Analyze Analyze Reaction (Identify Key Variables) Define->Analyze Plan Design Experiment Set (e.g., using DoE or Bayesian Optimization) Analyze->Plan Run Run Experiments & Collect Data Plan->Run Model Analyze Data & Update Model Run->Model Optimal Optimal Yield Achieved? Model->Optimal Optimal->Plan No End Implement Optimal Conditions Optimal->End Yes

I hope this structured technical support content serves as a valuable resource for your team. The principles and protocols here for closely related compounds should be directly adaptable to your work on 2-(Bromomethyl)benzaldehyde.

References

selective bromination of 2-methylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The Principle of Selective Bromination

The high selectivity of bromination, compared to chlorination, is a key feature you can leverage. This selectivity arises because the rate-determining step in bromination is endothermic, resulting in a "late" transition state that closely resembles the products. This means the reaction rate is very sensitive to the stability of the carbon radical being formed, favoring the formation of more stable (e.g., benzylic) radicals [1] [2].

For 2-methylbenzaldehyde, the aromatic ring and the formyl (-CHO) group deactivate it towards Electrophilic Aromatic Substitution (EAS). However, the methyl group can undergo Free Radical Bromination at the benzylic position. A major challenge is that the aldehyde group is susceptible to oxidation and other side reactions under strong electrophilic or radical conditions [3].

Bromination Protocol for a Related System

The following protocol is adapted from a recent (2023) study on the bromination of bis-1,4-dihydropyridine methyl groups. This is a relevant example of a selective, radical-mediated benzylic bromination. You can use this as a starting point and adjust it for your specific substrate [4].

Brominating Agent Screened: The researchers compared several reagents and found Pyridinium Bromide-Perbromide (PBPB) in ethyl acetate to be optimal, offering a good balance of reactivity and selectivity while being easier and safer to handle than molecular bromine [4].

General Procedure:

  • Reaction Setup: Dissolve the starting material (e.g., 1.0 equiv) in ethyl acetate. Add Pyridinium Bromide-Perbromide (PBPB, 2.0-4.0 equiv, depending on the number of methyl groups to be brominated).
  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating. Monitor the reaction progress by TLC.
  • Work-up: After completion, the reaction can be quenched with a saturated sodium thiosulfate solution to destroy any excess brominating agent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification: The crude product is typically purified by recrystallization or column chromatography.

The workflow below summarizes the experimental and decision-making process.

G Start Start: Plan Selective Bromination of 2-Methylbenzaldehyde Principle Apply Principle: Radical Bromination is Selective Start->Principle Protocol Adapt Reference Protocol: PBPB in Ethyl Acetate Principle->Protocol Challenges Key Challenges: - Aldehyde Oxidation - Polybromination Protocol->Challenges Step1 Step 1: Reaction Setup Substrate + PBPB in EtOAc Challenges->Step1 Step2 Step 2: Monitor Reaction TLC Analysis Step1->Step2 Step3 Step 3: Work-up & Purification Quench, Extract, Purify Step2->Step3 Analyze Analyze Product: NMR, MS Step3->Analyze Troubleshoot Troubleshoot: Adjust Conditions if Needed Analyze->Troubleshoot If yield is low or purity is poor Troubleshoot->Step1 Refine Protocol

Comparison of Brominating Agents

The research on bis-1,4-dihydropyridines screened multiple agents. Their findings are summarized below, which can inform your choice [4].

Brominating Agent Reported Performance & Notes
Pyridinium Bromide-Perbromide (PBPB) Optimal agent; provided a good yield and easier handling in the model study [4].
N-Bromosuccinimide (NBS) Commonly used, but may require long reaction times (up to 24h) and can give moderate yields [4].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Contains two bromine atoms; requires fewer equivalents; performance can vary [4].
Molecular Bromine (Br₂) Highly volatile, toxic, and difficult to handle; generally not recommended for lab safety [5] [4].

FAQs and Troubleshooting

Q1: Why is my reaction not proceeding to completion?

  • A: The radical reaction may require initiation. Consider adding a small amount of a radical initiator like AIBN (azobisisobutyronitrile) and heating the mixture slightly. Ensure your reagents and glassware are dry.

Q2: I'm getting multiple products or decomposition. How can I improve selectivity?

  • A: The aldehyde group is sensitive. Strictly control the reaction temperature; start at room temperature or use mild cooling (0°C). Avoid protic solvents like methanol or water, which can promote side reactions with the aldehyde. Using a controlled-release brominating agent like PBPB or NBS, as opposed to Br₂, is crucial for minimizing over-bromination and oxidation [3] [4].

Q3: My product is only soluble in water, making TLC analysis and purification difficult. What can I do?

  • A: This is a known challenge with polar molecules. You can try:
    • TLC: Spot your reaction mixture on a TLC plate and allow it to dry completely (e.g., under a stream of air or in a desiccator) before developing. This prevents water from interfering with the mobile phase.
    • Solubility: Test other polar, aprotic solvents for analysis and purification, such as DMF or acetic acid, which are less nucleophilic than water and less likely to cause decomposition [3].

Q4: What is the safest way to handle brominating agents?

  • A: Always perform reactions in a fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses). Use reagents like PBPB or NBS which are solid and easier to handle than liquid bromine. Have a saturated sodium thiosulfate solution on hand to quickly clean up any spills [5].

References

purification methods for 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Handling

The table below summarizes key data for 2-(Bromomethyl)benzaldehyde, which is crucial for planning any purification protocol.

Property Value Source / Notes
CAS Number 60633-91-2 [1] [2]
Molecular Formula C₈H₇BrO [1] [2]
Molecular Weight 199.04 g/mol [1] [2]
Purity Available from suppliers at ≥95% / 96% [2]
Boiling Point 264.6 ± 15.0 °C (Predicted) [2]
Density 1.524 ± 0.06 g/cm³ (Predicted) [2]
Form Solid [2]
Storage Sealed in dry, 2-8°C [1]
Safety (GHS) Warning - H315, H319, H335 (Causes skin/eye irritation, respiratory irritation) [2]

Purification Workflow

Based on general purification science and the properties of this compound, the following workflow outlines a logical approach for its purification. A common and highly adaptable technique like recrystallization would be a primary method to investigate [3].

cluster_1 Step 1: Solvent Selection & Dissolution cluster_2 Step 2: Hot Filtration & Crystallization cluster_3 Step 3: Isolation & Drying Start Start: Impure This compound A Test solvent solubility at room temp and boiling Start->A B Select optimal solvent or solvent pair A->B C Dissolve crude material in MINIMUM hot solvent B->C D Hot filtration to remove insoluble impurities C->D E Slow cooling to room temperature, then to 0°C D->E F Induce crystallization (scratching/seeding if needed) E->F G Collect crystals via vacuum filtration F->G H Wash with small amount of ICE-COLD solvent G->H I Dry under vacuum or in a desiccator H->I End End: Pure This compound I->End

Troubleshooting Common Scenarios

Here are answers to specific issues you might encounter during purification.

Scenario Possible Cause Solution
Oil Formation Solvent boiling point too high or cooling too fast. Ensure solvent B.P. < Cmpd M.P. [3]. Slow cooling and vigorous stirring can help.
Low Recovery Product overly soluble in solvent; insufficient cooling. Re-heat solution, boil off excess solvent, re-cool [3]. Test a less polar solvent.
Poor Purity Impurities incorporated into crystals; washing ineffective. Perform a hot filtration [3]. Identify a solvent where impurities are very soluble.

Safety & Storage Guidelines

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.
  • Engineering Controls: Perform procedures in a fume hood to prevent exposure to irritating vapors or dust [3].
  • Storage: Store the product sealed in a dry environment at 2-8°C to maintain stability [1].

References

Troubleshooting Guide: Common Issues with 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Problem & Symptoms Likely Cause Recommended Solution
Rapid decomposition or polymerization (increased viscosity, discoloration to dark brown/black) Heat, light, or Lewis acid exposure promoting self-reaction [1] Always use a stabilizer (e.g., 0.1% propylene oxide). Store in a dark bottle at 0–5°C. Use high-purity, inhibitor-free solvents for reactions [1].
Formation of benzaldehyde (almond-like odor, characterized by aldehyde carbonyl peak in IR spectrum) Hydrolysis from moisture exposure [1] Use anhydrous solvents and ensure reaction apparatus is perfectly sealed with a drying tube. Purity via flash chromatography under inert atmosphere [1].
Low yield in NHC-catalyzed annulation reactions [1] Competing side reactions or suboptimal catalytic system For [4+2] annulations, use cooperative NHC/Chiral Brønsted Acid catalysis with optimized catalysts 5a and 6d in cyclohexane with KOAc base [1].
Poor conversion in electroreduction to carbonyls [2] Presence of reducible functional groups (e.g., benzyl bromide, nitro-aromatics) interferes [2] Redesign substrate to avoid incompatible groups, or explore alternative synthetic routes that are tolerant [2].

Experimental Protocol: NHC/CPA Catalyzed Annulation

This methodology provides an example of how 2-(bromomethyl)benzaldehyde is successfully used in a complex transformation, highlighting critical handling techniques [1].

  • Reaction Setup: In an argon-filled glovebox, combine this compound (1a, 0.10 mmol), trifluoroacetophenone (2a, 0.20 mmol), triazolium salt 5a (20 mol%), chiral phosphoric acid 6d (10 mol%), and KOAc (0.20 mmol) in anhydrous cyclohexane (1.0 mL).
  • Reaction Execution: Cap the vial tightly, remove from glovebox, and stir vigorously at room temperature for 12 hours.
  • Work-up & Purification: Concentrate the mixture under reduced pressure. Purify the crude product by flash chromatography to isolate the desired lactone 3a.

The workflow below illustrates the catalytic cycle and reaction pathway for this annulation reaction:

G Start Reaction Mixture 1a, 2a, Catalyst 5a/6d, Base A Carbene Formation (Triazolium Salt 5a + KOAc) Start->A Anhydrous Cyclohexane B Zwitterionic Intermediate I A->B Activates Aldehyde 1a C Breslow Intermediate II B->C Proton Transfer D Dienolate Intermediate III (Extrusion of Bromide) C->D Leaving Group E C-C Bond Formation (Transition State IV) D->E Attacks Ketone 2a F Lactone Formation & Catalyst Regeneration E->F C-O Bond Formation F->A Catalyst Regeneration End Product 3a (S)-3-phenyl-3-(trifluoromethyl)isochroman-1-one F->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical rule for storing this compound? The most critical rule is cold and dark storage. It is highly sensitive to heat and light, which accelerate its decomposition. Always store it in a dark glass bottle, ideally under an inert atmosphere, in a freezer at 0 to -20 °C [1].

Q2: Can I remove the stabilizer before a reaction? It is generally not recommended. The stabilizer is essential for preventing polymerization during storage. For most reactions, you can use the reagent directly. If absolute removal is necessary, use inhibitor-free solvent for the reaction itself [1].

Q3: Are there alternative synthetic pathways to avoid handling this compound directly? Yes, one-pot electrochemical method shows promise. It involves the cathodic reduction of N-benzyloxyphthalimide (NBOPI) derivatives, which can be synthesized from benzylic alcohols, to directly produce carbonyl compounds under mild conditions, avoiding the isolation of sensitive intermediates like this compound [2].

References

temperature control in 2-(Bromomethyl)benzaldehyde reactions

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Control Guidelines

For your technical support materials, you can advise users of the following key temperature parameter based on experimental data:

Reaction Step or Condition Temperature Outcome & Significance
Standard Annulation Reaction with 2-(Bromomethyl)benzaldehyde [1] 23°C (Room Temperature) Successful formation of desired lactone product. This is the standard condition for the catalytic cycle.
Key Controlled Step: Addition of Solvent/Electron Pair Donor (e.g., DME, THF) [2] 0°C Crucial for obtaining the correct product in good yield. Prevents a sharp exotherm that leads to side products.
Uncontrolled Addition of DME [2] Rapid jump to ~80°C Leads to the formation of incorrect products (e.g., pinacol coupling dimers) instead of the desired halomethyl carbinol.

Troubleshooting Common Temperature-Related Issues

Here are some FAQs that address potential problems and their solutions:

  • Q: My reaction yield is very low, and I am not getting the expected product. What could be wrong?

    • A: This is a classic sign of inadequate temperature control. If the temperature is not maintained at 0°C during the addition of solvents like DME or THF, the reaction can become exothermic and skyrocket to 80°C. At this elevated temperature, the reaction pathway changes completely, favoring reductive dimerization (pinacol coupling) and leading to vicinal diols instead of your target molecule [2].
  • Q: How can I ensure my reaction stays at the correct temperature?

    • A: Always use a well-calibrated cooling bath (ice-water) for steps requiring 0°C. For the critical step of adding DME or similar reagents, use dropwise addition while the reaction vessel is actively cooling. This allows the heat to be dissipated gradually and prevents a runaway exotherm [2].

Experimental Protocol for Controlled Conditions

The following workflow details the key steps for a successful reaction, emphasizing temperature control. It is based on methodologies where temperature was a critical, investigated variable [2].

G Start Start Reaction Setup A Suspend Mg and TiCl4 in CH₂Br₂ in 1,2-dichloroethane Start->A B Add carbonyl compound (e.g., formylcyclohexane) to suspension A->B C Cool reaction mixture to 0°C using ice-water bath B->C D Add DME dropwise Maintain temperature at 0°C C->D E Stir reaction for 3 hours at maintained temperature (e.g., 0°C) D->E F Quench reaction with potassium carbonate solution E->F G Workup: Filter, separate, dry, and purify via column chromatography F->G End Obtain Desired Product G->End

Critical Step Explanation: The diagram highlights the dropwise addition of DME at 0°C. This is not a mere suggestion but a necessary precaution. Adding the solvent all at once causes a drastic temperature increase to approximately 80°C, which completely alters the reaction's course away from the desired product [2].

Underlying Chemistry Principle

The strict temperature requirement is rooted in fundamental reaction kinetics. An increase in temperature typically provides more energy to the reactant molecules, increasing the collision frequency and energy, which generally doubles the rate of a reaction for every 10°C rise in a homogeneous system [3]. However, in complex systems with multiple possible pathways, higher temperatures can provide the necessary activation energy for undesirable side reactions, as seen with the pinacol coupling that occurs at elevated temperatures [2].

References

Physical & Chemical Properties of 2-(Bromomethyl)benzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of 2-(Bromomethyl)benzaldehyde (CAS 60633-91-2), which are crucial for informing your solvent choices and experimental design [1] [2].

Property Value
CAS Number 60633-91-2
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Density 1.524 g/cm³
Boiling Point 264.6 °C (at 760 mmHg)
Flash Point 97.6 °C
Solubility Soluble in Dichloromethane, Methanol [2]

Safety and Handling Information

The compound has the following hazard statements, which should guide your handling procedures [2]:

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Solvent Selection Workflow

Since explicit solvent recommendations were not found, the diagram below outlines a general logical workflow for selecting a solvent, based on the compound's known properties.

G Start Start: Solvent Selection for This compound Step1 Check Known Solubility Start->Step1 Step2 Evaluate Reaction Type & Mechanism Step1->Step2 Step3 Assess Solvent Properties (Polarity, Boiling Point) Step2->Step3 Step4 Review Safety & Compatibility with Reagents Step3->Step4 Step5 Perform Small-Scale Solvent Screening Test Step4->Step5 Result Optimal Solvent Selected Step5->Result

Frequently Asked Questions

  • What are the known solvents for this compound? The available data indicates that the compound is soluble in dichloromethane (DCM) and methanol [2]. These can be considered as starting points for your experiments.

  • What safety precautions should I take when handling this compound? You should always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles, as the compound can cause skin, eye, and respiratory irritation [2].

  • Why is specific solvent information for chemical reactions hard to find? The optimal solvent for a reaction depends heavily on the specific reaction type and other reagents involved. This makes providing a one-size-fits-all recommendation difficult. The general approach involves considering the compound's solubility, the reaction mechanism, and solvent properties.

How to Proceed with Your Research

To overcome the lack of specific data, I suggest the following steps:

  • Consult Specialized Databases: Search SciFinder or Reaxys, which often contain more detailed reaction procedures and solvent information than general chemical websites.
  • Analyze by Reaction Type: Identify the specific reaction you are performing (e.g., nucleophilic substitution, aldol condensation). The aldehyde and benzyl bromide functional groups in the molecule are reactive sites, and your solvent choice should be compatible with the intended transformation.
  • Perform Solvent Screening: Set up small-scale test reactions in different solvents (starting with DCM and methanol) to empirically determine the best solvent for your specific application.

References

minimizing dibromination in 2-(Bromomethyl)benzaldehyde production

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Dibromination Problem

The undesired dibromination of your product, 2-(Bromomethyl)benzaldehyde, occurs because the aldehyde group or a benzyl position can be further brominated after the initial side-chain bromination is complete. This is a common challenge in the synthesis of this compound (CAS 60633-91-2) [1].

The table below outlines the two main pathways that lead to this issue.

Problem Pathway Description & Consequence
Aldehyde Bromination The electron-rich aldehyde group (-CHO) can be attacked by electrophilic bromine, leading to the formation of an undesired dibrominated structure [2].
Benzyl Bromination The benzyl position (the -CH2- group next to the benzene ring) in the initial product is highly susceptible to free radical bromination, leading to a different dibrominated byproduct [2].

A Safer Alternative: Oxidative Bromination

Using molecular bromine (Br2) is highly reactive and difficult to control, often leading to over-bromination. A more selective approach is oxidative bromination, which generates a controlled amount of active bromine in situ (in the reaction mixture). This method is cited in patents for the bromination of similar benzaldehyde derivatives [2].

This method uses aqueous hydrobromic acid (HBr) and an oxidant to generate the brominating agent slowly, improving selectivity and safety.

Method Brominating Agent Key Feature Selectivity & Safety
Classical Method Molecular Bromine (Br2) Highly reactive and electrophilic Low; prone to over-bromination and exothermic reactions [3].
Oxidative Bromination HBr + Oxidant (e.g., H2O2) Generates "Br+" slowly in situ High; minimizes dibromination by controlling bromine availability [2].

Proposed Experimental Workflow

The following diagram and protocol outline the oxidative bromination method, adapted from general procedures for substituted benzaldehydes [2].

Workflow for Oxidative Bromination Start Start Reaction Setup A Dissolve o-Xylene in Acetic Acid (Solvent) Start->A B Add Aqueous HBr (1.0-1.2 equiv) A->B C Cool Mixture to 0-5 °C B->C D Slowly Add H₂O₂ (Oxidant, 1.1 equiv) C->D E Stir at 0-5 °C Monitor by TLC D->E F Work-up: Quench, Extract, Dry E->F G Purify Product (Recrystallization) F->G End Isolate This compound G->End

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and thermometer, dissolve 1.0 equivalent of o-xylene (the starting material for this compound synthesis) in glacial acetic acid (approx. 10 mL per gram of substrate) [2].
  • Add Bromide Source: Add 1.0 to 1.2 equivalents of 48% aqueous hydrobromic acid (HBr) to the solution [2].
  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining a low temperature is critical to suppress side reactions [2].
  • Oxidation: Slowly add 1.1 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise with vigorous stirring. Caution: The addition may cause gas evolution.
  • Monitoring: Stir the reaction at 0-5 °C and monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The slow generation of bromine ensures the reaction is selective.
  • Work-up: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold sodium thiosulfate solution to destroy any excess oxidant. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and a saturated sodium bicarbonate solution, and dry it over anhydrous sodium sulfate.
  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization to obtain pure this compound [2].

Troubleshooting Common Issues

Use this guide to diagnose and resolve problems in your experiments.

Problem Possible Cause Solution
High Dibromination Reaction temperature too high. Ensure temperature is maintained at 0-5°C during H₂O₂ addition [2].
Excess brominating agent. Precisely control equivalents of HBr and H₂O₂ (do not exceed 1.2 equiv) [2].
Stirring is inefficient. Use vigorous stirring for H₂O₂ addition to prevent localized high conc. of "Br+" [2].
Low Conversion Insufficient brominating agent. Check quality/concentration of HBr and H₂O₂. Slightly increase equivalents (e.g., to 1.2).
Incorrect temperature. Confirm reaction is at 0-5°C; too low can stall reaction.
Product Decomposition Overly long reaction time. Monitor by TLC and quench immediately after starting material is consumed.

Key Takeaways for Success

  • Embrace Selectivity: Switching from molecular bromine to an oxidative bromination system (HBr/H₂O₂) is the most effective strategy to minimize dibromination by providing better control [2].
  • Control is Crucial: The two most critical factors for success are maintaining a low temperature (0-5°C) and slow, controlled addition of the oxidant with good stirring [2].
  • Monitor and Quench: Use TLC to monitor reaction progress closely and quench promptly once complete to prevent decomposition or side reactions.

References

stability of 2-(Bromomethyl)benzaldehyde in different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-(Bromomethyl)benzaldehyde

The table below summarizes the key identifying information and properties for this compound.

Property Description
CAS Number 60633-91-2 [1]
Molecular Formula C₈H₇BrO [1]
Molecular Weight 199.04 g/mol [1]
Synonym(s) This compound [1]
Purity ≥98% (commercial source) [1]
Storage Recommendation Sealed in dry, 2-8°C [1]

Stability Concerns and Degradation Pathways

This compound is a reactive compound due to the presence of both an aldehyde group and a benzyl bromine. Its primary degradation pathways are predictable from its structure:

  • Hydrolysis: The benzylic bromide is highly susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 2-(Hydroxymethyl)benzaldehyde [2]. This reaction is typically accelerated in protic solvents (like water, alcohols) and in the presence of even trace acids or bases.
  • Self-Condensation (Dimerization/Polymerization): The aldehyde group can act as an electrophile. Under basic conditions, it may undergo reactions such as the aldol condensation with another molecule, leading to dimerization or eventual polymerization, especially if the benzylic bromide is displaced first to form a reactive dialdehyde intermediate.

The following diagram illustrates these two primary degradation pathways:

G cluster_1 Pathway 1: Hydrolysis cluster_2 Pathway 2: Self-Condensation Compound This compound Hydrolysis In Protic Solvents (e.g., Water, Alcohols) Compound->Hydrolysis Nucleophilic Attack Base Under Basic Conditions Compound->Base Base Catalysis Product1 2-(Hydroxymethyl)benzaldehyde Hydrolysis->Product1 Product2 Dimerization / Polymerization Base->Product2

Recommended Experimental Protocol for Stability Determination

Since specific solvent data is unavailable, you can use this general high-performance liquid chromatography (HPLC) protocol to generate the needed data.

Objective: To determine the chemical stability of this compound in various solvents over time.

Materials:

  • This compound (≥98%) [1]
  • Anhydrous solvents of choice (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dichloromethane (DCM))
  • HPLC vials
  • HPLC system with a UV detector (e.g., C18 column)

Method:

  • Solution Preparation: Prepare multiple solutions of this compound (e.g., 1 mg/mL) in the different anhydrous solvents to be tested.
  • Initial Time Point (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to establish the initial peak area of the intact compound.
  • Forced Degradation (Acid/Base): To understand susceptibility, add a small, controlled amount of acid (e.g., HCl) or base (e.g., Triethylamine) to separate vials and monitor changes over a shorter period.
  • Storage and Sampling: Store the solutions under controlled conditions (e.g., room temperature, 2-8°C, protected from light). Withdraw aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, 1 week) and analyze by HPLC.
  • Data Analysis: Calculate the percentage of intact this compound remaining at each time point using the formula: (Peak Area at Tₓ / Peak Area at T₀) × 100%. Plot the results to compare degradation rates across solvents.

Technical Support FAQs

Q1: What are the critical handling and storage conditions for this compound? Store the compound as recommended by suppliers: sealed in a dry environment at 2-8°C [1]. Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, especially when dissolving it, to minimize exposure to atmospheric moisture and oxygen. Use anhydrous solvents to prevent immediate hydrolysis.

Q2: Which solvents should be prioritized for testing in our stability study? Start with common anhydrous aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Dichloromethane (DCM). These are less likely to participate in nucleophilic substitution. For comparison, include a protic solvent like methanol to observe accelerated degradation. The Hildebrand solubility parameter can guide solvent selection, as "like dissolves like," but stability testing is essential to confirm compatibility [3].

Q3: What is the recommended course of action if our compound shows signs of degradation?

  • Confirm via HPLC/MS: Use HPLC to quantify the amount of intact compound and LC-MS to identify the structures of major degradation products.
  • Optimize Conditions: Based on the identified pathways, switch to a more inert solvent, ensure all reagents and solvents are strictly anhydrous, and lower reaction temperatures if possible.
  • Use Freshly Prepared Material: For critical applications, purify the compound immediately before use or prepare a fresh batch to ensure maximum reliability.

References

2-(Bromomethyl)benzaldehyde spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Standard Spectroscopic Characterization Protocols

For a compound like 2-(Bromomethyl)benzaldehyde, characterization would typically involve several spectroscopic techniques. The table below summarizes the purpose and key information each technique would provide.

Technique Primary Purpose in Characterization Key Information/Regions to Analyze
IR Spectroscopy Identify functional groups via molecular bond vibrations [1]. Aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) [1].
UV-Vis Spectroscopy Study electronic transitions, often of conjugated systems [1]. Absorption maximum (λₘₐₓ) due to π→π* transitions in the aromatic aldehyde; indicates presence of chromophore [1].
NMR Spectroscopy Provide atomic-level resolution for molecular structure and dynamics [1]. Aldehyde proton (~10 ppm), aromatic ring protons, and benzylic CH₂Br protons in ¹H NMR; carbon signals for carbonyl, aromatic, and CH₂Br in ¹³C NMR [1].
Mass Spectrometry (ESIMS) Determine molecular weight and confirm molecular formula [2]. Molecular ion peak ([M]⁺ or [M+H]⁺), and characteristic fragmentation pattern including potential loss of Br or CHO groups [2].

The following workflow diagrams the logical relationship between these techniques in a typical characterization process. The first chart shows the overall strategy, while the second details the interpretation process for IR spectroscopy.

Diagram: Spectroscopic Characterization Workflow

Start Sample of This compound Tech1 IR Spectroscopy Start->Tech1 Tech2 UV-Vis Spectroscopy Start->Tech2 Tech3 NMR Spectroscopy Start->Tech3 Tech4 Mass Spectrometry Start->Tech4 Result Confirmed Molecular Structure & Identity Tech1->Result Tech2->Result Tech3->Result Tech4->Result

Diagram: IR Spectroscopy Data Interpretation Logic

IR Obtain IR Absorption Spectrum Analyze Analyze Characteristic Absorption Bands IR->Analyze FG1 Confirm Aldehyde (C=O) Functional Group Analyze->FG1 FG2 Confirm Aromatic Ring Analyze->FG2 FG3 Confirm C-Br Bond Analyze->FG3 Output Functional Group Profile Established FG1->Output FG2->Output FG3->Output

References

comparison of benzaldehyde derivatives in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Benzaldehyde Derivatives in Synthesis

The table below summarizes some prominent benzaldehyde derivatives and their cited applications in chemical and pharmaceutical synthesis.

Derivative Key Application / Role in Synthesis Context / Product
4-Hydroxybenzaldehyde [1] [2] Building block for complex molecules; studied as a tyrosinase inhibitor. Natural product isolated from Scutellaria barbata [1]; investigated for depigmenting drug potential [2].
Vanillin [1] [3] Key intermediate and flavoring agent. Isolated as a natural compound [1]; high demand in flavor and fragrance industries [3].
p-Anisaldehyde [3] [2] Used in specialty applications and as a potential tyrosinase inhibitor. Applied in high-value cosmetics and fine chemical intermediates [3]; investigated for skin depigmenting effects [2].
Salicylaldehyde [3] Serves as a key intermediate for active pharmaceutical ingredients (APIs). Used in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties [3].
Benzaldehyde (parent compound) [4] Product of enzymatic reactions; used in activity assays. Used to determine semicarbazide-sensitive amine oxidase (SSAO) activity, a biomarker for diseases like diabetes and Alzheimer's [4].
Unspecified Benzaldehyde Derivative [1] Key building block in total synthesis. Used in the total synthesis of the complex molecule berberine [1].

Detailed Experimental Protocol

  • 1. Derivatization

    • Reagent: Use the fluorescence labeling reagent N-acetylhydrazine acridone (AHAD).
    • Procedure: Mix the sample containing benzaldehyde with AHAD.
    • Catalyst: Add trichloroacetic acid.
    • Conditions: Incubate at 40°C for 30 minutes to form a fluorescent hydrazone derivative [4].
  • 2. Instrumentation and Chromatography

    • Instrument: Agilent 1260 series HPLC system equipped with a fluorescence detector.
    • Column: SB-C18 column (150 mm × 4.6 mm, 5 μm i.d.).
    • Mobile Phase:
      • Solvent A: Water
      • Solvent B: 100% Acetonitrile
    • Gradient Elution:
      • 30–100% Solvent B from 0 to 15 minutes.
      • Maintain at 100% B for 5 minutes.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 20 μL [4].
  • 3. Detection

    • Detection Mode: Fluorescence.
    • Wavelengths:
      • Excitation (λex): 371 nm
      • Emission (λem): 421 nm [4].
  • 4. Data Analysis

    • Linearity: The method demonstrated excellent linearity over the range of 0.003 to 5 nmol/mL of benzaldehyde [4].
    • Application: This protocol was successfully applied to determine SSAO activity in human serum by measuring benzaldehyde production from benzylamine oxidation [4].

Relationship Between Structure and Activity

Research into benzaldehyde derivatives as tyrosinase inhibitors reveals how electronic structure influences biological activity. Theoretical quantum mechanical calculations suggest:

  • Bicentral Inhibition: Benzaldehyde derivatives likely act as bicentral inhibitors. The oxygen and hydrogen atoms of the aldehyde group are both involved in chelating the copper (Cu²⁺) ions in the enzyme's active site. The presence of the aldehyde group is essential for this activity [2].
  • Role of Substituents: Electron-donating groups (e.g., methoxy groups at the C-2 and C-4 positions of the benzene ring) increase the charge density on the oxygen and hydrogen atoms of the aldehyde group. This enhanced charge density improves the compound's ability to chelate copper, thereby increasing its inhibitory potency. Derivatives like 2-hydroxy-4-methoxybenzaldehyde are potent inhibitors [2].

The diagram below summarizes this structure-activity relationship.

G Start Benzaldehyde Derivative Substituent Electron-Donating Group (e.g., -OCH₃ at C-2, C-4) Start->Substituent Effect Increases Electron Density Substituent->Effect Consequence Enhanced Charge on Aldehyde O and H Atoms Effect->Consequence Outcome Stronger Chelation of Cu²⁺ in Tyrosinase Consequence->Outcome Result Higher Inhibitory Potency Outcome->Result

References

2-(Bromomethyl)benzaldehyde vs 2-(Chloromethyl)benzaldehyde reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity Data

The table below summarizes the key experimental findings for 2-(bromomethyl)benzaldehyde and 2-(chloromethyl)benzaldehyde from a study on bioreduction:

Compound Role in Reaction Key Experimental Observation Yield of Final Product (4-phenyl-2-butanone)
This compound Substrate (as α-bromomethylenone) Underwent a reduction-elimination-reduction sequence more efficiently than its chloro counterpart [1]. 87% (when reaction of intermediate halohydrin was performed with 1,3-dinitrobenzene) [1].
2-(Chloromethyl)benzaldehyde Substrate (as α-chloromethylenone) Underwent the same reaction sequence but less efficiently than the bromo compound [1]. 38% (when reaction of intermediate halohydrin was performed with 1,3-dinitrobenzene) [1].

Detailed Experimental Context

The comparative data comes from a study investigating the bioreduction of α-halomethylenones by the yeast Saccharomyces cerevisiae [1]. In this context, 2-(chloromethyl)benzaldehyde and this compound are first converted into larger enone structures (α-halomethylenones) which then serve as the actual substrates.

The core finding is that both compounds, as part of these α-halomethylenones, undergo a reduction-elimination-reduction sequence to ultimately form α-methylketones [1]. The critical step where their reactivity differs is the dehydrohalogenation (elimination). The carbon-bromine bond in the bromo-substituted intermediate cleaves more readily than the carbon-chlorine bond, leading to a higher final yield of the product [1].

Synthetic Pathways and Applications

These ortho-substituted benzaldehydes are valuable synthetic building blocks. The general reaction for synthesizing such chloromethylated aromatic compounds is the Blanc Chloromethylation [2].

G Aromatic Compound Aromatic Compound Blanc Chloromethylation Blanc Chloromethylation Aromatic Compound->Blanc Chloromethylation Chloromethyl Aromatic Compound Chloromethyl Aromatic Compound Blanc Chloromethylation->Chloromethyl Aromatic Compound Formaldehyde (HCl) Formaldehyde (HCl) Formaldehyde (HCl)->Blanc Chloromethylation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Blanc Chloromethylation e.g., ZnCl₂ 2-(Chloromethyl)benzaldehyde 2-(Chloromethyl)benzaldehyde Chloromethyl Aromatic Compound->2-(Chloromethyl)benzaldehyde (if substrate is benzaldehyde) Synthetic Intermediate Synthetic Intermediate Chloromethyl Aromatic Compound->Synthetic Intermediate This compound This compound 2-(Chloromethyl)benzaldehyde->this compound Halogen Exchange α-Chloromethylenone α-Chloromethylenone 2-(Chloromethyl)benzaldehyde->α-Chloromethylenone For Bioreduction Study Pharmaceutical Candidates Pharmaceutical Candidates Synthetic Intermediate->Pharmaceutical Candidates [3] Natural Products Natural Products Synthetic Intermediate->Natural Products [2] α-Bromomethylenone α-Bromomethylenone This compound->α-Bromomethylenone For Bioreduction Study

The search results also indicate that these compounds and their derivatives are used in the synthesis of more complex molecules for drug development, such as compounds investigated for modulating hemoglobin [3].

References

×

XLogP3

2.3

Wikipedia

2-(bromomethyl)benzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types